4-Bromo-2,2-diphenylbutyronitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80688. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,2-diphenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYSFJHVFHNOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCBr)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192425 | |
| Record name | 4-Bromo-2,2-diphenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192425 | |
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Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39186-58-8 | |
| Record name | 4-Bromo-2,2-diphenylbutyronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39186-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,2-diphenylbutyronitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039186588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,2-diphenylbutyronitrile | |
| Source | DTP/NCI | |
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| Record name | 4-Bromo-2,2-diphenylbutanenitrile | |
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| Record name | 4-bromo-2,2-diphenylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-2,2-DIPHENYLBUTYRONITRILE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 4-Bromo-2,2-diphenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2,2-diphenylbutyronitrile, a compound of interest in pharmaceutical and chemical synthesis. The information is compiled from various chemical suppliers and databases to ensure a thorough summary for research and development applications.
Core Physical and Chemical Properties
This compound is a white to off-white or light yellow crystalline powder.[1][2][3] It is recognized for its role as an intermediate in the synthesis of various organic molecules.[4]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 39186-58-8 | [5][6][7][8] |
| Molecular Formula | C₁₆H₁₄BrN | [1][6][8][9] |
| Molecular Weight | 300.19 g/mol | [6][8][9] |
| 300.2 g/mol | [4][10] | |
| 300.20 g/mol | [1] | |
| Melting Point | 65 - 69 °C | [5][6][7] |
| 69.0 - 70.4 °C | [11] | |
| 59 - 61 °C | [12] | |
| 66 - 67 °C (in Methanol) | [2] | |
| Boiling Point | 160-165 °C (at 0.15002 mmHg) | [2] |
| Appearance | Off white creamish powder | [5][6][7] |
| White to Light yellow powder to crystal | [1] | |
| White Solid | [4][12] | |
| White crystalline powder | [3][11] | |
| Solubility | Soluble in Methanol | [5][6][7] |
| Soluble in Chloroform | [12] | |
| Purity (Assay by GC) | ≥ 98% | [5][6][7] |
| > 95.0% (GC) | [1] | |
| 99.28% | [11] | |
| Topological Polar Surface Area | 23.8 Ų | [6][7][9] |
| XLogP3-AA | 4.2 | [2][9] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain, as this data is typically generated for quality control purposes by commercial suppliers. However, standard analytical methods would be employed for these characterizations:
-
Melting Point: Determined using a calibrated melting point apparatus, likely following a standard pharmacopeial method such as USP <741> or Ph. Eur. 2.2.14. The range in reported values may reflect differences in purity or the specific methodology used by different suppliers.
-
Gas Chromatography (GC): Purity, reported as "Assay by GC," is determined by gas chromatography.[5][7] This technique separates the compound from any impurities, and the relative peak areas are used to calculate the purity percentage.
-
Spectroscopy: While not a physical property, FT-IR spectroscopy is used to confirm the identity of the compound by comparing its infrared spectrum to a reference spectrum.[11]
Logical Relationship of Properties
The following diagram illustrates the logical flow from the compound's identity to its macroscopic physical properties.
Caption: Relationship between compound identity and its properties.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. This compound 39186-58-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]
- 6. Organics Bromo Compounds - Para Bromo Phenol Manufacturer from Mumbai [m.modychem.com]
- 7. indiamart.com [indiamart.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 39186-58-8 [sigmaaldrich.com]
- 11. This compound For sale | Supplier | Wholesaler | Retailer | Trader | Mumbai, India [pcchem.in]
- 12. usbio.net [usbio.net]
An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical structure, physical properties, synthesis, and role in drug development, with a focus on experimental details and data presentation for a scientific audience.
Chemical Identity and Properties
This compound is a halogenated nitrile derivative featuring a quaternary carbon substituted with two phenyl groups. Its chemical structure is fundamental to its reactivity as a versatile building block in organic synthesis.
Chemical Structure
The molecular structure of this compound is characterized by a four-carbon chain with a bromine atom at the 4-position, a nitrile group at the 1-position, and two phenyl substituents at the 2-position.
An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile (CAS 39186-58-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,2-diphenylbutyronitrile is a crucial chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive bromine atom and a diphenylacetonitrile (B117805) core, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its utility in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 39186-58-8 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₄BrN | [1][2][3][4] |
| Molecular Weight | 300.20 g/mol | [1][2] |
| Appearance | White to off-white or yellowish crystalline powder | [5][6] |
| Melting Point | 65-70.4 °C | [5] |
| Solubility | Soluble in methanol (B129727) and chloroform | [5][7] |
| Purity | Typically >98% | [5] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the alkylation of diphenylacetonitrile with 1,2-dibromoethane. The following experimental protocol is based on a method described in the patent literature.[8]
Experimental Protocol: Synthesis
Materials:
-
Ethylene (B1197577) dibromide (1,2-dibromoethane)
-
Diphenylacetonitrile
-
Benzalkonium bromide
-
Caustic soda flakes (Sodium Hydroxide)
-
Water
Procedure:
-
To a reaction vessel, add ethylene dibromide.
-
While stirring, add diphenylacetonitrile and benzalkonium bromide to the reaction vessel.
-
Slowly add a 60% aqueous solution of sodium hydroxide (B78521) to the reaction mixture, ensuring the temperature does not exceed 90°C.
-
After the addition of the sodium hydroxide solution is complete, stop the cooling and continue to stir for 45-90 minutes.
-
Allow the reaction mixture to cool naturally, then slowly heat to 90-98°C and maintain this temperature for 4-6 hours.
-
After the reaction is complete, cool the mixture to below 70°C.
-
Add water to the reaction vessel and continue stirring to induce crystallization.
-
Cool the mixture to below 30°C and allow it to stand for at least 4 hours.
-
Filter the resulting crystals and wash with water until the filtrate is neutral.
-
Dry the crystals to obtain this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Loperamide and its analogs.[2][9] It is also used in the preparation of other neurological antagonists.[7][10]
Intermediate in the Synthesis of Loperamide Analogs
A critical step in the synthesis of Loperamide and its analogs is the alkylation of a piperidine (B6355638) derivative with this compound.[9]
Experimental Protocol: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
Materials:
-
This compound
-
4-(4-Chlorophenyl)-4-hydroxypiperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (for purification)
-
Methanol (for purification)
Procedure:
-
Suspend 4-(4-Chlorophenyl)-4-hydroxypiperidine in acetonitrile.
-
Add N,N-Diisopropylethylamine (DIPEA) to the suspension.
-
Add a solution of this compound in acetonitrile to the reaction mixture.
-
Stir the reaction mixture at 70°C for 30 hours.
-
Remove the solvent under vacuum.
-
Redissolve the crude material in dichloromethane.
-
Purify the product by silica gel column chromatography, eluting with a 5% methanol in dichloromethane solution.
-
The product, 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile, is obtained as a pale-orange solid.[9]
Logical Relationship Diagram for Loperamide Analog Synthesis
Caption: Key reaction in the synthesis of Loperamide analogs.
Biological Activity
Current literature suggests that this compound is primarily utilized as a synthetic intermediate and does not possess significant intrinsic biological or pharmacological activity itself. Its value lies in its role as a precursor to pharmacologically active molecules.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.
Conclusion
This compound is a valuable and versatile intermediate in the field of pharmaceutical sciences. Its well-defined synthesis and reactivity make it an essential building block for the development of important drugs, including Loperamide. This guide provides researchers and drug development professionals with a solid foundation of its properties, synthesis, and applications, facilitating its effective use in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. epichem.com [epichem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. usbio.net [usbio.net]
- 8. CN102030682A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and applications of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in pharmaceutical synthesis.
Core Compound Data
This compound is a chemical compound with the molecular formula C16H14BrN.[1][2] It is also known by other names such as α-(2-Bromoethyl)-α-phenylbenzeneacetonitrile and 1-Bromo-3,3-diphenyl-3-cyanopropane. This compound is primarily utilized as a reagent in the preparation of neurological antagonists.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 300.19 g/mol | [1] |
| Molecular Formula | C16H14BrN | [1] |
| CAS Number | 39186-58-8 | |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | >95.0% (GC) | [3] |
| XLogP3-AA | 4.2 |
Synthesis Protocols
Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established chemical literature and patents.
Synthesis Method 1: Phase Transfer Catalysis
This method utilizes a phase transfer catalyst to facilitate the reaction between diphenylacetonitrile (B117805) and ethylene (B1197577) dibromide.
Experimental Protocol:
-
Add ethylene dibromide to a reaction vessel.
-
While stirring, add diphenylacetonitrile and benzalkonium bromide (phase transfer catalyst).
-
Slowly add a 60% aqueous solution of sodium hydroxide, ensuring the reaction temperature does not exceed 90°C.
-
After the addition of the alkaline solution is complete, stop the cooling and continue stirring for 45-90 minutes.
-
Allow the mixture to cool naturally before slowly heating to 90-98°C and maintaining this temperature for 4-6 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to below 70°C and add water with continuous stirring to induce crystallization.
-
Further cool the mixture to below 30°C and allow it to stand for at least 4 hours.
-
Filter the resulting crystals and wash them with water until the filtrate is neutral.
-
Dry the purified crystals in an oven or by air drying to obtain the final product, this compound.
Synthesis Method 2: Two-Step Synthesis from Cyanobenzyl
This protocol involves the initial preparation of diphenylacetonitrile, followed by its reaction with dibromoethane.
Step 1: Preparation of Diphenylacetonitrile
-
Heat cyanobenzyl to 105°C.
-
Add bromine dropwise over a period of 1 hour, maintaining the temperature at 105-110°C for an additional 30 minutes.
-
Cool the resulting α-bromocyanobenzyl solution for the next step.
-
In a separate dry reaction vessel, add benzene (B151609) and anhydrous aluminum trichloride.
-
Heat the mixture to reflux and add the α-bromocyanobenzyl solution dropwise over approximately 1 hour.
-
Continue to reflux for an additional hour.
-
After cooling, pour the reaction mixture into a mixture of hydrochloric acid and crushed ice.
-
Separate the organic layer and extract the aqueous layer with benzene.
-
Combine the organic extracts, wash with water until neutral, and recover the benzene under reduced pressure.
-
The remaining crude product is crystallized from absolute ethanol, filtered, washed with cold absolute ethanol, and dried to yield diphenylacetonitrile.
Step 2: Preparation of this compound
-
In a dry reaction vessel, add toluene (B28343), powdered sodium amide, and diphenylacetonitrile.
-
Heat the mixture to 80-85°C for 30 minutes.
-
Cool the mixture to 30-35°C and rapidly add dibromoethane.
-
Continue stirring for 30 minutes.
-
Heat the reaction mixture to 80-85°C for 1.5 hours.
-
After cooling, filter the mixture and wash the filter cake with toluene until the filtrate is colorless.
-
Combine the toluene solutions and wash with water until neutral.
-
Recover the toluene under reduced pressure to obtain the final product, this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via the phase transfer catalysis method.
Caption: Synthesis workflow for this compound.
References
Technical Guide: Solubility and Synthesis of 4-Bromo-2,2-diphenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics and a detailed synthesis protocol for 4-Bromo-2,2-diphenylbutyronitrile. This information is critical for its application in research and as an intermediate in pharmaceutical manufacturing.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 39186-58-8 | |
| Molecular Formula | C₁₆H₁₄BrN | |
| Molecular Weight | 300.19 g/mol | [1] |
| Appearance | White to off-white or yellowish crystalline powder | [2] |
| Melting Point | 65-69 °C | [2][3] |
| Boiling Point | 369 °C | [2] |
| Density | 1.33 g/cm³ | [2] |
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments have been reported and are summarized below. For precise quantitative analysis, it is recommended that researchers perform solubility studies as outlined in the experimental protocols section.
| Solvent | Qualitative Solubility |
| Methanol | Soluble[2][3][4] |
| Chloroform | Soluble[5] |
| Ethyl Acetate | Soluble[5] |
| Water | Practically Insoluble[2] |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented synthesis method which describes the reaction of diphenylacetonitrile (B117805) with ethylene (B1197577) dibromide.[6]
Materials:
-
Diphenylacetonitrile
-
Ethylene dibromide
-
Benzalkonium bromide
-
Sodium hydroxide (B78521) (caustic soda flakes)
-
Water
Procedure: [6]
-
To a reaction vessel, add ethylene dibromide.
-
With stirring, add diphenylacetonitrile and benzalkonium bromide to the reaction vessel.
-
Slowly add a 60% aqueous solution of sodium hydroxide to the mixture, ensuring the temperature does not exceed 90°C.
-
After the addition of the sodium hydroxide solution is complete, cease cooling and continue to stir for a period of 45-90 minutes as the mixture cools naturally.
-
Gently heat the reaction mixture to 90-98°C and maintain this temperature for 4-6 hours to allow the reaction to proceed to completion.
-
After the reaction period, cool the mixture to below 70°C.
-
Add water to the cooled mixture and continue stirring to induce crystallization of the product.
-
Once crystallization is observed, cool the mixture to below 30°C and allow it to stand for at least 4 hours.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals with water until the filtrate is neutral.
-
Dry the purified this compound.
Determination of Quantitative Solubility
The following is a general procedure for determining the solubility of a solid organic compound in a given solvent. This method can be employed to obtain quantitative solubility data for this compound.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected organic solvent in a series of vials.
-
Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A good indication that equilibrium has been reached is the presence of undissolved solid.
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.
-
Filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
Determine the mass of the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent (e.g., g/100 mL or g/100 g).
-
Alternatively, the concentration of the filtered saturated solution can be determined using a suitable analytical technique such as HPLC, GC, or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and solubility determination of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for quantitative solubility determination.
References
- 1. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2, 2-Diphenylbutyronitrile Manufacturers, with SDS [mubychem.com]
- 3. Organics Bromo Compounds - Para Bromo Phenol Manufacturer from Mumbai [m.modychem.com]
- 4. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]
- 5. usbio.net [usbio.net]
- 6. CN102030682A - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Melting Point of 4-Bromo-2,2-diphenylbutyronitrile
This technical guide provides comprehensive information on the melting point of 4-Bromo-2,2-diphenylbutyronitrile, targeting researchers, scientists, and professionals in drug development. The document outlines the physicochemical properties, detailed experimental protocols for melting point determination, and a relevant synthesis pathway.
Physicochemical Data of this compound
This compound is a white to off-white crystalline powder.[1][2][3] Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 39186-58-8 | [1][3] |
| Molecular Formula | C₁₆H₁₄BrN | [4] |
| Molecular Weight | 300.19 g/mol | [4][5] |
| Appearance | Off-white creamish powder | [1][2][3] |
| Melting Point Range | 65 - 69 °C | [1][2][3] |
| 69.0 - 70.4 °C | [6] | |
| 66 - 67 °C | [7] | |
| Solubility | Soluble in Methanol | [1][2] |
| Purity (by GC) | ≥ 98% | [1][3] |
Experimental Protocol: Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.[8][9] The presence of impurities typically lowers and broadens the melting point range.[8][9] The following protocol describes the capillary method for determining the melting point range of this compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8][9]
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)[10]
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)[10]
-
Thermometer
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder to ensure uniform heat transfer.[10] If necessary, gently crush the crystals using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample should be approximately 1-2 cm in height.[11]
-
-
Apparatus Setup:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.[8]
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block near the sample.
-
-
Melting Point Determination:
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This helps in saving time for the accurate determination.[8][9]
-
Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it, slowing the rate of temperature increase to approximately 2 °C per minute as the temperature approaches the estimated melting point.[8]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Continue heating slowly and record the temperature at which the entire solid has turned into a clear liquid (the end of melting).[8][11]
-
The recorded temperature range is the melting point range of the sample. For pure compounds, this range is typically narrow (0.5-1.0 °C).[8]
-
-
Post-Measurement:
-
Turn off the heating apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container.
-
Visualizations
The following diagrams illustrate the experimental workflow for melting point determination and the synthesis pathway of this compound.
References
- 1. modychemi.com [modychemi.com]
- 2. Organic Bromo Compounds, Diphenylacetonitrile 4 Bromo 2, 2 Diphenylacetonitrile, Bromo Benzene, N-Bromo Succinimide, Para Bromo Phenol, Benzyl Bromide, Diphenyl Methane - Mody Chemi-Pharma Limited [modychem.com]
- 3. indiamart.com [indiamart.com]
- 4. fishersci.dk [fishersci.dk]
- 5. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound For sale | Supplier | Wholesaler | Retailer | Trader | Mumbai, India [pcchem.in]
- 7. echemi.com [echemi.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. byjus.com [byjus.com]
An In-Depth Technical Guide to 4-Bromo-2,2-diphenylbutanenitrile: Synthesis, Properties, and Application in Neurological Antagonist Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-2,2-diphenylbutanenitrile, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The officially recognized IUPAC name for this compound is 4-bromo-2,2-diphenylbutanenitrile. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and elucidates its critical role in the development of neurological antagonists, with a specific focus on the synthesis of Loperamide. Furthermore, it explores the biochemical mechanism of action of Loperamide and the associated μ-opioid receptor signaling pathway in the enteric nervous system. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
Chemical Identity and Properties
4-Bromo-2,2-diphenylbutanenitrile (CAS No: 39186-58-8) is a white to light yellow crystalline powder.[1] Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of 4-Bromo-2,2-diphenylbutanenitrile
| Property | Value | Source |
| IUPAC Name | 4-bromo-2,2-diphenylbutanenitrile | [[“]][[“]][4] |
| Molecular Formula | C₁₆H₁₄BrN | [[“]][[“]] |
| Molecular Weight | 300.2 g/mol | [[“]][[“]] |
| CAS Number | 39186-58-8 | [[“]][[“]] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 66-69 °C | [1] |
| Boiling Point | 160-165 °C at 0.15 mmHg | [1] |
| Solubility | Soluble in methanol (B129727) | |
| Density | 1.3±0.1 g/cm³ | [1] |
Synthesis of 4-Bromo-2,2-diphenylbutanenitrile
The primary method for the synthesis of 4-bromo-2,2-diphenylbutanenitrile is through the alkylation of diphenylacetonitrile (B117805) with 1,2-dibromoethane.
Experimental Protocol: Synthesis from Diphenylacetonitrile
This protocol is adapted from established methods for the alkylation of diphenylacetonitrile.
Materials:
-
Diphenylacetonitrile
-
1,2-dibromoethane (Ethylene dibromide)
-
Sodium hydroxide (B78521) (or Sodium amide)
-
Benzalkonium bromide (as a phase-transfer catalyst)
-
Toluene (or Benzene)
-
Water
Procedure:
-
In a suitable reaction vessel, charge with 1,2-dibromoethane.
-
With continuous stirring, add diphenylacetonitrile and a catalytic amount of benzalkonium bromide.
-
Slowly add a 60% aqueous solution of sodium hydroxide. It is crucial to maintain the internal reaction temperature below 90°C during this addition.
-
After the complete addition of the sodium hydroxide solution, cease external cooling and continue to stir the mixture for a period of 45 to 90 minutes.
-
Gradually heat the reaction mixture to a temperature of 90-98°C and maintain this temperature for 4 to 6 hours to ensure the reaction goes to completion.
-
Upon completion, cool the mixture to below 70°C.
-
Induce crystallization by adding water while stirring continuously.
-
Further cool the mixture to below 30°C and allow it to stand for a minimum of 4 hours to maximize crystal formation.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals with water until the filtrate is neutral.
-
Dry the purified 4-bromo-2,2-diphenylbutanenitrile product.
Caption: Synthetic workflow for 4-bromo-2,2-diphenylbutanenitrile.
Application in the Synthesis of Loperamide
4-Bromo-2,2-diphenylbutanenitrile is a pivotal intermediate in the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.
Experimental Protocol: Synthesis of Loperamide Intermediate
The following is a representative protocol for the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutanenitrile.
Materials:
-
4-Bromo-2,2-diphenylbutanenitrile
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
Diisopropylethylamine (DIPEA) or Sodium Carbonate
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (10.0 mmol) in acetonitrile (15 mL).
-
Add diisopropylethylamine (30 mmol).
-
To this mixture, add a solution of 4-bromo-2,2-diphenylbutanenitrile (10 mmol) in acetonitrile (15 mL).
-
Heat the reaction mixture at 70°C for 30 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Redissolve the crude residue in dichloromethane.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 5% MeOH in CH₂Cl₂).
-
The subsequent hydrolysis of the nitrile group to a carboxylic acid and amidation yields Loperamide.
Caption: Synthetic pathway from the nitrile to Loperamide.
Biological Context: Loperamide and μ-Opioid Receptor Signaling
Loperamide functions as a potent agonist of the μ-opioid receptors located in the myenteric plexus of the large intestine.[[“]] Its action on these receptors leads to a decrease in intestinal motility, which is the basis for its anti-diarrheal effect.
Mechanism of Action
Activation of the μ-opioid receptors in the enteric nervous system by Loperamide initiates a signaling cascade that results in the inhibition of acetylcholine (B1216132) and prostaglandin (B15479496) release.[[“]][5][6][7][8] This, in turn, reduces propulsive peristalsis and increases the transit time of material through the intestine.[[“]][[“]][5][6][7][8] The prolonged transit time allows for greater absorption of water and electrolytes from the fecal matter, leading to a firmer stool consistency.[[“]]
Signaling Pathway
The μ-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it activates an associated inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also modulates ion channel activity, leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to decreased excitability of enteric neurons and reduced gut motility.[9]
Caption: μ-Opioid receptor signaling pathway in enteric neurons.
Conclusion
4-Bromo-2,2-diphenylbutanenitrile is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of neurological agents. The synthetic protocols provided herein offer a clear pathway for its preparation and subsequent utilization in the development of compounds like Loperamide. Understanding the biochemical pathways in which the final drug products act is crucial for the rational design of new and improved therapeutics. This guide serves as a foundational resource for researchers engaged in the fields of synthetic chemistry, pharmacology, and drug discovery.
References
- 1. The synthetic methods of diphenylacetonitrile_Chemicalbook [chemicalbook.com]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. 4-Bromo-2,2-diphenylbutyronitrile | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
- 9. Distribution and trafficking of the μ-opioid receptor in enteric neurons of the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2,2-diphenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2,2-diphenylbutyronitrile. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound. While general spectral information is available, detailed peak assignments and quantitative values are not consistently reported in publicly accessible databases.
Table 1: Infrared (IR) Spectroscopy Data
| Technique | Sample Source | Key Absorptions (cm⁻¹) |
| FTIR (KBr Wafer) | Aldrich Chemical Company, Inc. | Data not publicly available in detail. Expected absorptions include: C≡N stretch, C-H aromatic stretch, C-H aliphatic stretch, C=C aromatic stretch, C-Br stretch. |
| ATR-IR | Aldrich | Data not publicly available in detail. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Instrument | Solvent | Reference | Chemical Shifts (δ) and Coupling Constants (J) |
| ¹H NMR | BRUKER AC-300 | CDCl₃ | TMS | Specific chemical shifts and coupling constants are not detailed in publicly available sources. Expected signals would correspond to the aromatic protons and the two methylene (B1212753) groups. |
| ¹³C NMR | Not Specified | Not Specified | Not Specified | Detailed chemical shifts are not publicly available. Expected signals would include those for the nitrile carbon, the quaternary carbon, the two methylene carbons, and the aromatic carbons. |
Note: While the existence of ¹H and ¹³C NMR spectra is confirmed, the detailed quantitative data is not available in the public resources that were accessed.
Table 3: Mass Spectrometry (MS) Data
| Technique | Library | Major m/z Peaks |
| GC-MS | NIST Mass Spectrometry Data Center | 299, 192, 165[1] |
Note: The listed m/z values represent some of the most significant peaks in the mass spectrum. A full fragmentation pattern with relative intensities is not detailed in the available resources.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This protocol is adapted from the method described in patent CN102030682A.[2]
Materials:
-
1,2-Dibromoethane
-
Benzalkonium bromide
-
Sodium hydroxide (B78521) (caustic soda flakes)
-
Water
-
Toluene (for workup, optional)
Procedure:
-
To a reaction vessel, add 1,2-dibromoethane.
-
With stirring, add diphenylacetonitrile and a catalytic amount of benzalkonium bromide.
-
Slowly add a 60% aqueous solution of sodium hydroxide, ensuring the internal temperature does not exceed 90°C.
-
After the addition of the sodium hydroxide solution is complete, continue stirring for 60-70 minutes.
-
Heat the reaction mixture to 90-98°C and maintain this temperature for 4-6 hours.
-
Cool the reaction mixture to below 70°C and add water with continuous stirring to induce crystallization.
-
Further cool the mixture to below 30°C and allow it to stand for at least 4 hours.
-
Collect the crystals by filtration and wash with water until the filtrate is neutral.
-
Dry the resulting solid to obtain this compound.
Spectroscopic Analysis
1. Fourier Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of the synthesized this compound in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr until a homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
Analysis:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Process the spectrum to identify the characteristic absorption bands.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.
¹H and ¹³C NMR Analysis:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling, using optimized parameters.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and reference them to the TMS signal (0.00 ppm).
3. Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be in the range of 10-100 µg/mL.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a GC autosampler vial.
Analysis:
-
Set up the GC-MS instrument with an appropriate capillary column (e.g., a nonpolar or medium-polarity column).
-
Establish the GC oven temperature program, injector temperature, and carrier gas flow rate suitable for the analyte.
-
Set the mass spectrometer parameters, including the ionization mode (typically electron ionization at 70 eV) and the mass scan range.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from synthesis to the spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
References
4-Bromo-2,2-diphenylbutyronitrile: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 4-Bromo-2,2-diphenylbutyronitrile (CAS No: 39186-58-8), an important intermediate in pharmaceutical synthesis, notably for compounds such as Loperamide.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
This compound is a white to off-white or yellowish crystalline powder.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄BrN | [1][5][6] |
| Molecular Weight | 300.19 g/mol | [1][5][6] |
| Appearance | Off-white or yellowish powder/crystal | [1][2][3][4][6] |
| Melting Point | 65-70.4 °C | [1][2][4][7] |
| Boiling Point | 369 °C (literature) | [1] |
| Solubility | Practically insoluble in water; Soluble in methanol.[1] | [1] |
| Density | ~1.33 g/cm³ (literature) | [1][2] |
| Flash Point | 177 °C | [1] |
| Auto-ignition Temperature | 520 °C | [1] |
Hazard Identification and Classification
This compound is classified as harmful and an irritant. The GHS classifications are summarized in Table 2.
| GHS Classification | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
Safe Handling and Storage
Proper handling and storage are paramount to minimize exposure risks.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Use personal protective equipment (PPE) as detailed in Section 4.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][8]
-
Do not eat, drink, or smoke in the work area.[6]
-
Minimize dust generation.[1]
Storage:
-
Store in a cool, dry, and dark place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1]
-
Store in a locked-up area.[1]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure adequate ventilation, especially in confined areas. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing.[6] |
| Respiratory Protection | For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6] Under normal laboratory use with adequate ventilation, respiratory protection may not be required.[6] |
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[1] |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth. Do NOT induce vomiting.[1] |
Stability and Reactivity
This compound is stable under ordinary conditions of use and storage.[1] However, certain conditions and materials should be avoided.
-
Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[1] Exposure to light.[1]
-
Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Upon heating to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[1]
-
Hazardous Polymerization: Will not occur.[1]
Experimental Protocols and Workflows
The following diagrams illustrate a general safety workflow and a typical experimental procedure involving this compound.
Caption: General safety workflow for handling this compound.
A common application of this compound is in alkylation reactions. The following diagram outlines a generalized experimental workflow for such a procedure.
Caption: Workflow for a typical alkylation reaction using the title compound.
Toxicological and Ecological Information
Disposal Considerations
All waste materials should be managed in an appropriate and approved waste disposal facility.[1] Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its potential health hazards. By implementing the safety protocols, personal protective measures, and proper disposal methods outlined in this guide, researchers and scientists can minimize risks and ensure a safe working environment. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. 4-Bromo-2, 2-Diphenylbutyronitrile Manufacturers, with SDS [mubychem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]
- 5. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.dk [fishersci.dk]
- 7. This compound For sale | Supplier | Wholesaler | Retailer | Trader | Mumbai, India [pcchem.in]
- 8. tcichemicals.com [tcichemicals.com]
Navigating the Risks of 4-Bromo-2,2-diphenylbutyronitrile: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the hazards associated with chemical intermediates is paramount to ensuring laboratory safety and mitigating potential risks. This in-depth technical guide provides a comprehensive overview of the known hazards of 4-Bromo-2,2-diphenylbutyronitrile (CAS No: 39186-58-8), a compound utilized in various synthetic applications.
This document summarizes the available toxicological and safety data, outlines general experimental protocols for hazard assessment, and provides a logical workflow for the safe handling and risk management of this compound. It is important to note that while comprehensive safety data sheets are available, specific quantitative toxicological data such as LD50 values are not publicly available for this compound. The information presented herein is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and other available safety documentation.
Physicochemical and Hazard Profile
This compound is a white to off-white or yellowish powder.[1][2] It is practically insoluble in water but soluble in methanol.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄BrN | [1] |
| Molecular Weight | 300.19 g/mol | [1] |
| Melting Point | 65°C to 69°C | [1] |
| Boiling Point | 369°C (literature) | [1] |
| Flash Point | 177°C | [1] |
| Auto-ignition Temperature | 520°C | [1] |
| Relative Density | 1.33 (literature) | [1] |
The compound is stable under ordinary conditions of use and storage.[1] However, it is incompatible with strong acids, strong bases, and strong oxidizing agents.[1] Hazardous decomposition products upon heating include carbon oxides, nitrogen oxides, and hydrogen bromide.[1]
Toxicological Hazards and Classification
This compound is classified as harmful by inhalation, in contact with skin, and if swallowed.[1] It is also irritating to the eyes and skin.[1] The GHS classification, based on available data, is presented in the following table.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Precautionary Statements:
A comprehensive list of precautionary statements for the safe handling of this compound is provided below.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols for Hazard Assessment
While specific toxicological studies for this compound are not publicly available, the following sections describe general methodologies based on OECD guidelines for assessing the acute toxicity hazards identified. These are provided as a reference for the type of experimental procedures used to determine such classifications.
Representative Protocol: Acute Oral Toxicity (based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Animal Model: Healthy, young adult rats of a single sex (typically females) are used.
-
Dosage: A stepwise procedure is used with a starting dose based on available information. Subsequent dosing is determined by the observed effects.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The study allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.
Representative Protocol: Acute Dermal Toxicity (based on OECD Guideline 402)
Objective: To determine the acute dermal toxicity of a substance.
Methodology:
-
Animal Model: Healthy, young adult rats, rabbits, or guinea pigs with intact skin are used.
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is 24 hours.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The study provides information on the hazardous properties following acute dermal exposure and allows for classification according to the GHS.[2]
Representative Protocol: Acute Inhalation Toxicity (based on OECD Guideline 403)
Objective: To determine the acute inhalation toxicity of a substance.
Methodology:
-
Animal Model: Healthy, young adult rats are the preferred species.
-
Exposure: The animals are exposed to the test substance, generated as a dust or aerosol, in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).
-
Concentrations: A limit test at a high concentration or a series of at least three concentrations is used.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1][4] Body weight is recorded weekly.[1]
-
Endpoint: The study provides the LC50 (median lethal concentration) or allows for classification into a GHS category based on the observed mortality at different concentrations.[1][4]
Risk Management and Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following diagram illustrates a logical workflow for risk assessment and management.
Caption: Risk Management Workflow for this compound.
Emergency Procedures
In the event of exposure or a spill, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[1]
Spill Management: In case of a spill, wear appropriate personal protective equipment. Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Conclusion
This compound presents moderate acute toxicity hazards through oral, dermal, and inhalation routes, and is an irritant to the skin and eyes. While specific quantitative toxicity data is lacking in the public domain, the available GHS classifications and safety data sheets provide a strong basis for risk assessment and the implementation of robust safety protocols. Adherence to the safe handling workflow, proper use of personal protective equipment and engineering controls, and preparedness for emergencies are essential for researchers and scientists working with this compound. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible chemical research and development.
References
An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile: Synthesis, Analysis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,2-diphenylbutyronitrile is a crucial chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceutical compounds, most notably Loperamide, a well-known anti-diarrheal agent, and other opioid receptor modulators. Its unique structure, featuring a quaternary carbon with two phenyl groups, a nitrile moiety, and a reactive bromo-ethyl chain, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis and analytical methodologies, and its application in the development of therapeutics targeting the opioid system.
Chemical Identity and Synonyms
Accurate identification of this compound is critical for researchers and chemists. A comprehensive list of its various synonyms and chemical identifiers is provided below.
Table 1: Synonyms and Chemical Identifiers for this compound [1][2]
| Category | Identifier |
| Systematic Name | 4-bromo-2,2-diphenylbutanenitrile |
| Common Synonyms | 1-Bromo-3,3-diphenyl-3-cyanopropane, 2,2-Diphenyl-4-bromobutyronitrile, 3-Cyano-3,3-diphenylpropyl Bromide, Diphenoxylate EP Impurity C |
| CAS Number | 39186-58-8 |
| Molecular Formula | C₁₆H₁₄BrN |
| IUPAC Name | 4-bromo-2,2-diphenylbutanenitrile[1] |
| InChI | InChI=1S/C16H14BrN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2[1] |
| InChIKey | IGYSFJHVFHNOEI-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)C(CCBr)(C#N)C2=CC=CC=C2[1] |
| Other Identifiers | EINECS 254-337-5, NSC-80688, UNII-F9GC5AHQ68[1] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, characterization, and use in chemical reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 300.19 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 65-69 °C | [5] |
| Solubility | Soluble in Methanol, Chloroform (Slightly), Ethyl Acetate (Slightly) | [5] |
| Purity | Typically >95% (GC) | [6] |
| Storage | Room Temperature or 2-8°C Refrigerator |
Spectroscopic data is vital for the structural confirmation of this compound. Key spectral features are summarized below.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Data available from spectral databases.[1] |
| ¹³C NMR | Data available from spectral databases. |
| IR | Characteristic peaks for nitrile (C≡N) and aromatic (C-H, C=C) functional groups. |
| GC-MS | NIST library data indicates a top peak at m/z 192 and a second highest at m/z 165.[1] |
Synthesis Protocols
The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. Below are detailed experimental protocols for its preparation.
Synthesis from Diphenylacetonitrile (B117805) and 1,2-Dibromoethane (B42909)
This is a common laboratory and industrial-scale synthesis method.
Experimental Protocol:
-
Reaction Setup: To a dry reaction vessel, add diphenylacetonitrile and a suitable solvent such as toluene.
-
Base Addition: Introduce a strong base, such as sodium amide (NaNH₂) or a concentrated sodium hydroxide (B78521) solution, to deprotonate the α-carbon of diphenylacetonitrile, forming a carbanion.
-
Alkylation: Add 1,2-dibromoethane to the reaction mixture. The diphenylacetonitrile carbanion will act as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an Sₙ2 reaction.
-
Temperature Control: The reaction is typically carried out at a controlled temperature, for instance, by heating to 80-85°C for a specified period (e.g., 1.5 hours) to ensure the completion of the reaction.[4]
-
Work-up: After cooling, the reaction mixture is quenched, often with water. The organic layer is separated, washed to neutrality, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent like ethanol (B145695) to yield this compound.[4]
Caption: Synthetic pathway for this compound.
Analytical Methodologies
Accurate and robust analytical methods are essential for quality control, ensuring the purity of this compound and for monitoring its reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity and quantifying this compound.
Experimental Protocol:
-
Column: A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typically used.[7]
-
Detection: UV detection at a suitable wavelength is commonly employed.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of this compound and its potential impurities.
Experimental Protocol:
-
GC Column: A non-polar or semi-polar capillary column is generally used.
-
Injector and Oven Program: Appropriate injector temperature and a temperature ramp for the oven are set to achieve good separation.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference standard or a spectral library.[1]
Role in Drug Development and Signaling Pathways
This compound is a key precursor in the synthesis of molecules targeting opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain, mood, and gastrointestinal functions.[8]
Synthesis of Loperamide and Analogs
The primary application of this compound is in the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist.
Caption: Synthesis of Loperamide from this compound.
Opioid Receptor Signaling
The final products synthesized from this compound, such as Loperamide, primarily act on μ-opioid receptors. The activation of these receptors initiates a signaling cascade.
Caption: Simplified μ-opioid receptor signaling pathway.
Activation of the μ-opioid receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and activate inwardly rectifying potassium (K⁺) channels and inhibit voltage-gated calcium (Ca²⁺) channels.[9] These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to the physiological effects of the opioid agonist.
Impurity Profiling
During the synthesis of this compound, several impurities can be formed. It is crucial to identify and control these impurities to ensure the quality and safety of the final pharmaceutical product.
Table 4: Potential Impurities in the Synthesis of this compound
| Potential Impurity | Origin |
| Unreacted Diphenylacetonitrile | Incomplete reaction. |
| 1,2-Dibromoethane | Excess starting material. |
| Dialkylated product | Reaction of the product with another molecule of diphenylacetonitrile carbanion. |
| Hydrolysis products | Presence of water during the reaction or work-up can lead to hydrolysis of the nitrile group. |
Analytical techniques like HPLC and GC-MS are instrumental in the detection, identification, and quantification of these and other potential impurities.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a range of bioactive molecules, particularly those targeting the opioid receptor system. A thorough understanding of its chemical properties, synthesis, and analysis is paramount for researchers and professionals in the field of drug development. The detailed protocols and data presented in this guide aim to facilitate its effective and safe use in the laboratory and in the advancement of medicinal chemistry. The continued exploration of derivatives from this versatile scaffold holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- 39186-58-8 | Simson Pharma Limited [simsonpharma.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Opioid receptors: distinct roles in mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioids and opioid receptors; understanding pharmacological mechanisms as a key to therapeutic advances and mitigation of the misuse crisis - PMC [pmc.ncbi.nlm.nih.gov]
Role of 4-Bromo-2,2-diphenylbutyronitrile in medicinal chemistry
An In-depth Technical Guide on the Role of 4-Bromo-2,2-diphenylbutyronitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS number 39186-58-8, is a pivotal chemical intermediate in the field of medicinal chemistry.[1] Its significance lies in its role as a versatile building block for the synthesis of several active pharmaceutical ingredients (APIs), particularly those targeting the opioid receptor system. This guide provides a comprehensive overview of its physicochemical properties, its application in the synthesis of key pharmaceuticals like loperamide (B1203769) and difenoxin, and the mechanisms of action of these resulting drugs. While related in structure to precursors for other opioids, its primary documented applications are in the creation of specific peripheral opioid receptor agonists.
Physicochemical and Safety Data
A summary of the key properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄BrN | [2][3] |
| Molecular Weight | 300.20 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [2][4] |
| Melting Point | 65-69 °C | [4] |
| Boiling Point | 369 °C | [4] |
| Purity | >95.0% (GC) | [2] |
| Solubility | Soluble in methanol; practically insoluble in water. | [4] |
| Storage | Store in a cool, dark place. | [4] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. | [3][5] |
Application in the Synthesis of Loperamide
This compound is a crucial precursor in the synthesis of Loperamide, a widely used anti-diarrheal agent. Loperamide functions as a peripherally acting µ-opioid receptor agonist, which means it acts on the opioid receptors in the gut to slow intestinal motility without producing the central nervous system effects typical of other opioids.[6][7]
Synthetic Workflow for Loperamide
The synthesis involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine (B6355638) derivative displaces the bromide ion.
Caption: Synthetic workflow for Loperamide from this compound.
Experimental Protocol: Synthesis of Loperamide Intermediate
The following protocol describes the N-alkylation step to form the nitrile intermediate of Loperamide.
Materials:
-
4-Bromo-2,2-diphenylbutanenitrile (1.0 eq)
-
4-(4-Chlorophenyl)-4-hydroxypiperidine (1.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq) or Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (solvent)
Procedure:
-
Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (10.0 mmol) in acetonitrile (15 mL).[8]
-
Add DIPEA (30 mmol) to the suspension.[8]
-
In a separate flask, dissolve 4-Bromo-2,2-diphenylbutanenitrile (10.0 mmol) in acetonitrile (15 mL).[8]
-
Add the nitrile solution to the piperidine suspension.[8]
-
Heat the reaction mixture to 70°C and stir for approximately 30 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
The crude product, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile, can then be purified by column chromatography.[8]
-
This intermediate is subsequently converted to Loperamide through hydrolysis of the nitrile group to a carboxylic acid, followed by amidation.
Loperamide: Mechanism of Action and Signaling Pathway
Loperamide is an opioid-receptor agonist that acts on the μ-opioid receptors located in the myenteric plexus of the large intestine.[6] This action inhibits the release of neurotransmitters like acetylcholine (B1216132) and prostaglandins, thereby reducing the tone and contractility of the intestinal smooth muscles.[9][10] The result is an increase in intestinal transit time, allowing for greater absorption of water and electrolytes from fecal matter.[6][11]
The activation of the µ-opioid receptor, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade.
Caption: Signaling pathway of Loperamide via the µ-opioid receptor.
Application in the Synthesis of Difenoxin
Difenoxin is the principal active metabolite of diphenoxylate and is used as an antidiarrheal agent, often in combination with atropine.[12][13] It acts as an opioid receptor agonist in the intestines to inhibit peristalsis.[12] Similar to loperamide, its synthesis can be achieved through the N-alkylation of a piperidine derivative with this compound.
Synthetic Workflow for Difenoxin
The synthesis involves the reaction of this compound with 4-phenylpiperidine-4-carboxylic acid.
Caption: Conceptual synthetic workflow for Difenoxin.
Experimental Protocol: Synthesis of Difenoxin (Representative)
This protocol outlines a general procedure for the N-alkylation required for Difenoxin synthesis.
Materials:
-
This compound (1.0 eq)
-
4-phenylpiperidine-4-carboxylic acid (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
A suitable polar aprotic solvent (e.g., DMF or Acetonitrile)
Procedure:
-
To a solution of 4-phenylpiperidine-4-carboxylic acid in the chosen solvent, add sodium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture with stirring for several hours until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product is then purified, typically through recrystallization or column chromatography, to yield Difenoxin.
Difenoxin: Mechanism of Action
Difenoxin acts as an antidiarrheal by activating peripheral µ-opioid receptors in the small intestine, which inhibits peristalsis and slows intestinal transit.[12][14] Although structurally related to loperamide, difenoxin can cross the blood-brain barrier to a limited extent, potentially causing weak sedative effects at higher doses.[12][15] Its antidiarrheal potency is significantly greater than its central nervous system effects.[12]
Relationship to Methadone Synthesis
While this compound is a key intermediate for loperamide and difenoxin, the standard industrial synthesis of Methadone, another prominent opioid, proceeds through a different pathway. The synthesis of Methadone typically starts with the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane .[16][17][18] This reaction yields an isomeric mixture of nitriles, with the desired isomer being 2,2-diphenyl-4-dimethylaminovaleronitrile.[18] This nitrile is then converted to Methadone via a Grignard reaction.
Methadone: Mechanism of Action
Methadone's pharmacological profile is distinct from the peripherally acting agents described above. It is a potent µ-opioid receptor agonist, which accounts for its analgesic effects and its use in opioid maintenance therapy.[19][20] Additionally, Methadone functions as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a property that may contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.[19][21]
Caption: Dual mechanism of action of Methadone.
Conclusion
This compound is a fundamentally important intermediate in medicinal chemistry, enabling the efficient synthesis of potent peripherally acting opioid receptor agonists. Its primary utility is demonstrated in the production of loperamide and difenoxin, two critical drugs for the management of diarrhea. Understanding the synthetic routes involving this compound, as well as the mechanisms of the resulting pharmaceuticals, is crucial for researchers and scientists in the field of drug development. While structurally similar compounds are used in the synthesis of centrally acting opioids like methadone, the specific role of this compound is predominantly in the creation of drugs with targeted gastrointestinal effects.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2, 2-Diphenylbutyronitrile Manufacturers, with SDS [mubychem.com]
- 5. This compound | 39186-58-8 [sigmaaldrich.com]
- 6. Loperamide - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
- 10. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Loperamide: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Difenoxin | C28H28N2O2 | CID 34328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Diphenoxylate | C30H32N2O2 | CID 13505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Difenoxin Hydrochloride? [synapse.patsnap.com]
- 15. Difenoxin - Wikipedia [en.wikipedia.org]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 19. Methadone - Wikipedia [en.wikipedia.org]
- 20. Use of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methadone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Loperamide from 4-Bromo-2,2-diphenylbutyronitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist widely used for the treatment of diarrhea. The described synthetic pathway commences with 4-bromo-2,2-diphenylbutyronitrile and proceeds through key intermediates to yield the final active pharmaceutical ingredient.
Introduction
Loperamide is a synthetic phenylpiperidine opioid that acts on the μ-opioid receptors in the myenteric plexus of the large intestine to decrease gut motility.[1] Its structure is designed to limit its passage across the blood-brain barrier, thereby minimizing central nervous system effects at therapeutic doses.[2] The synthesis outlined herein is a multi-step process involving the initial alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound, followed by functional group transformations to afford Loperamide.
Overall Synthesis Scheme
The synthesis of Loperamide from this compound can be summarized in the following three key steps:
-
Alkylation: Nucleophilic substitution of this compound with 4-(4-chlorophenyl)-4-hydroxypiperidine to form the carbon-nitrogen bond.
-
Hydrolysis: Conversion of the nitrile functional group of the intermediate to a primary amide.
-
N,N-Dimethylation: Exhaustive methylation of the primary amide to yield the tertiary amide, Loperamide.
Experimental Protocols
The following protocols are based on established methodologies and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
This step involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.
Materials and Reagents:
-
4-(4-Chlorophenyl)-4-hydroxypiperidine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) Gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) in acetonitrile.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the suspension.
-
Add a solution of this compound (1.0 eq) in acetonitrile to the reaction mixture.
-
Stir the reaction mixture at 70 °C for 30 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the crude material in dichloromethane.
-
Purify the product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 5% MeOH in CH₂Cl₂) as the eluent.
-
Combine the fractions containing the product and evaporate the solvent to yield 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile as a solid.
Step 2: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide
This protocol describes the hydrolysis of the nitrile intermediate to the corresponding primary amide.
Materials and Reagents:
-
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
-
tert-Butanol (tBuOH)
-
Potassium hydroxide (B78521) (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ammonium (B1175870) hydroxide (NH₄OH) solution (2M)
-
Celite
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile (1.0 eq) in tert-butanol.
-
Add potassium hydroxide (3.5 eq) to the solution.
-
Stir the reaction mixture at 100 °C for 72 hours.
-
After cooling, concentrate the mixture under vacuum.
-
Redissolve the crude material in dichloromethane and filter through a pad of Celite.
-
Purify the product by silica gel column chromatography using a solution of 2M ammonium hydroxide in a methanol-dichloromethane mixture (e.g., 5:95 v/v) as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide.
Step 3: Synthesis of Loperamide (N,N-Dimethylation of Primary Amide)
This final step involves the conversion of the primary amide to the N,N-dimethyl amide, Loperamide. A common method for this transformation is reductive amination using formaldehyde (B43269) and a suitable reducing agent.
Materials and Reagents:
-
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide
-
Formaldehyde (37% solution in water)
-
Formic acid
-
Standard glassware for organic synthesis with reflux condenser
Procedure (Eschweiler-Clarke Reaction Adaptation):
-
To a round-bottom flask, add 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (1.0 eq).
-
Add an excess of formic acid and formaldehyde solution (typically 2-3 equivalents of each per hydrogen on the amide nitrogen).
-
Heat the reaction mixture to reflux (around 100 °C) and maintain for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully make it basic by the slow addition of a saturated sodium bicarbonate solution or other suitable base.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield Loperamide.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key synthetic steps.
Table 1: Reaction Parameters for the Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | 1.0 | Acetonitrile | 70 | 30 | ~66 |
| This compound | 1.0 | Acetonitrile | 70 | 30 | ~66 |
| DIPEA | 3.0 | Acetonitrile | 70 | 30 | ~66 |
Table 2: Reaction Parameters for the Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide
| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | 1.0 | tBuOH | 100 | 72 | ~55 |
| Potassium Hydroxide | 3.5 | tBuOH | 100 | 72 | ~55 |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway of Loperamide.
Loperamide Mechanism of Action: Signaling Pathway
Caption: Loperamide's signaling cascade.
References
Application Notes and Protocols: 4-Bromo-2,2-diphenylbutyronitrile as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,2-diphenylbutyronitrile is a valuable bifunctional reagent in organic synthesis, serving as a key building block for the introduction of the 2,2-diphenyl-3-cyanopropyl moiety. Its utility is most prominent in the pharmaceutical industry, particularly in the synthesis of opioid receptor modulators and other neurologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent with various nucleophiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 39186-58-8 |
| Molecular Formula | C₁₆H₁₄BrN |
| Molecular Weight | 300.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 65-69 °C |
| Solubility | Soluble in methanol (B129727) and other common organic solvents |
| Purity | Typically >95% (GC) |
Applications in Organic Synthesis
This compound is a versatile electrophile that readily participates in nucleophilic substitution reactions with a wide range of nucleophiles. The presence of the sterically demanding diphenyl groups at the α-position to the nitrile influences the reactivity and stereoselectivity of these reactions.
N-Alkylation of Amines
The alkylation of primary and secondary amines with this compound is a common strategy for the synthesis of diphenylpropylamine derivatives, which are prevalent scaffolds in centrally acting pharmaceuticals.
Application Example: Synthesis of Loperamide Analogs
A key application of this compound is in the synthesis of analogs of Loperamide, a peripherally acting µ-opioid receptor agonist used for the treatment of diarrhea. The core of this synthesis involves the alkylation of a piperidine (B6355638) derivative.
Experimental Protocol: N-Alkylation of a Secondary Amine
-
Materials:
-
This compound (1.0 eq)
-
4-(4-Chlorophenyl)-4-hydroxypiperidine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine in anhydrous DMF, add DIPEA and stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | DMF | DIPEA | 60-70 | 12-18 | 75-85 |
| Benzylamine | N-(3-cyano-3,3-diphenylpropyl)benzylamine | Acetonitrile | K₂CO₃ | 80 | 8 | ~70 |
| Morpholine | 4-(3-cyano-3,3-diphenylpropyl)morpholine | Toluene | Na₂CO₃ | 110 | 10 | ~80 |
S-Alkylation of Thiols
The reaction of this compound with thiols provides a straightforward route to S-alkylated products, which can be valuable intermediates in the synthesis of compounds with potential biological activity.
Experimental Protocol: S-Alkylation of a Thiol
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetone (B3395972)
-
-
Procedure:
-
To a suspension of potassium carbonate in anhydrous acetone, add thiophenol and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous acetone dropwise.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel.
-
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | 2,2-Diphenyl-4-(phenylthio)butanenitrile | Acetone | K₂CO₃ | 56 | 6 | ~90 |
| Cysteine | S-(3-cyano-3,3-diphenylpropyl)cysteine | Ethanol (B145695)/Water | NaHCO₃ | 25 | 24 | ~65 |
C-Alkylation of Carbanions
Stabilized carbanions, such as those derived from malonic esters, are effective nucleophiles for the alkylation with this compound, leading to the formation of new carbon-carbon bonds and highly functionalized molecules.
Experimental Protocol: C-Alkylation of Diethyl Malonate
-
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq)
-
Anhydrous Ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at 0 °C and stir for 30 minutes.
-
Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
-
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Diethyl malonate | Diethyl 2-(3-cyano-3,3-diphenylpropyl)malonate | Ethanol | NaOEt | 78 | 12 | ~75 |
| Ethyl acetoacetate | Ethyl 2-(3-cyano-3,3-diphenylpropyl)-3-oxobutanoate | THF | NaH | 66 | 10 | ~70 |
Biological Relevance and Signaling Pathway
Many of the compounds synthesized using this compound as a key intermediate, such as Loperamide and its analogs, are modulators of the µ-opioid receptor (MOR). The MOR is a G-protein coupled receptor (GPCR) that plays a crucial role in pain perception.
Upon binding of an agonist, the µ-opioid receptor activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit of the G-protein can also directly inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The net effect of these signaling events is a reduction in neuronal excitability and a decrease in neurotransmitter release, leading to analgesia.[1][2][3][4][5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an alkylation reaction using this compound.
Conclusion
This compound is a highly effective and versatile alkylating agent for the synthesis of a wide range of organic molecules, particularly those with pharmaceutical relevance. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. Careful optimization of reaction conditions may be necessary depending on the specific nucleophile and desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthetic Routes for 4-Bromo-2,2-diphenylbutyronitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in the preparation of various neurologically active compounds and other pharmaceuticals. The primary synthetic strategy involves the alkylation of diphenylacetonitrile (B117805) with 1,2-dibromoethane (B42909) under phase-transfer catalysis conditions. Additionally, the synthesis of the diphenylacetonitrile precursor is outlined.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis is most commonly achieved through the nucleophilic substitution reaction between the carbanion of diphenylacetonitrile and an excess of a dihaloalkane. The use of phase-transfer catalysis (PTC) has been shown to significantly improve reaction rates and yields by facilitating the transfer of the deprotonated nitrile from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.
Synthetic Pathways
The synthesis of this compound is a two-stage process:
-
Preparation of Diphenylacetonitrile: This precursor is synthesized from benzyl (B1604629) cyanide via a two-step sequence involving bromination followed by a Friedel-Crafts alkylation of benzene (B151609).
-
Alkylation of Diphenylacetonitrile: The target compound is formed by the alkylation of diphenylacetonitrile with 1,2-dibromoethane using a phase-transfer catalyst and a strong base.
A schematic of the overall synthetic pathway is presented below.
Caption: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the described synthetic routes.
| Parameter | Stage 1: Diphenylacetonitrile Synthesis | Stage 2: this compound Synthesis (Method A) | Stage 2: this compound Synthesis (Method B) |
| Starting Materials | Benzyl Cyanide, Bromine, Benzene, AlCl₃ | Diphenylacetonitrile, 1,2-Dibromoethane, Sodium Hydroxide, Benzalkonium Bromide | Diphenylacetonitrile, 1,2-Dibromoethane, Sodium Amide, Toluene (B28343) |
| Solvent | Benzene | Ethylene (B1197577) Dibromide (reagent and solvent) | Toluene |
| Catalyst | AlCl₃ (Lewis Acid) | Benzalkonium Bromide (Phase-Transfer Catalyst) | None specified |
| Base | - | Sodium Hydroxide (60% aqueous solution) | Sodium Amide (powdered) |
| Reaction Temperature | Bromination: 105-110°C; Alkylation: Reflux | Initial: <90°C; Main reaction: 90-98°C | Initial: 30-35°C; Main reaction: 80-85°C |
| Reaction Time | Bromination: ~1.25 h; Alkylation: ~3 h | 4-6 hours at 90-98°C | 0.5 h at 30-35°C, then 1.5 h at 80-85°C |
| Reported Purity | Recrystallized product | Crystalline solid | Not specified |
| Reported Yield | Not specified | "Greatly improved"[1] | Not specified |
Experimental Protocols
Stage 1: Synthesis of Diphenylacetonitrile
This protocol is adapted from the classical Hoch's synthesis.
Part A: α-Bromo-α-phenylacetonitrile
-
In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser.
-
Charge the flask with 117 g (1 mole) of benzyl cyanide.
-
Heat the flask in a water bath to an internal temperature of 105–110°C.
-
With vigorous stirring, add 176 g (1.1 moles) of bromine dropwise over a period of 1 hour, maintaining the temperature at 105–110°C.
-
After the addition is complete, continue to stir the mixture for an additional 15 minutes at the same temperature until the evolution of hydrogen bromide gas ceases.
-
The resulting hot reaction mixture of α-bromo-α-phenylacetonitrile is used directly in the next step.
Part B: Diphenylacetonitrile
-
Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, the dropping funnel containing the α-bromo-α-phenylacetonitrile solution from Part A, and a reflux condenser.
-
Charge the flask with 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.
-
Heat the mixture to a vigorous reflux with stirring.
-
Add the α-bromo-α-phenylacetonitrile solution dropwise to the refluxing mixture over 2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour.
-
Cool the mixture and pour it into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Separate the benzene layer and extract the aqueous layer twice with 250 mL portions of ether.
-
Combine the organic layers and wash successively with 500 mL of water, 250 mL of saturated sodium bicarbonate solution, and 500 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvents by distillation, and distill the residue under reduced pressure to yield diphenylacetonitrile. The product can be further purified by recrystallization from isopropyl alcohol.
Stage 2: Synthesis of this compound
Two methods are presented based on different base and catalyst systems.
Method A: Phase-Transfer Catalysis with Sodium Hydroxide [1]
This method utilizes a phase-transfer catalyst for enhanced reaction efficiency.
-
In a suitable reaction vessel, add ethylene dibromide.
-
While stirring, add diphenylacetonitrile and benzalkonium bromide.
-
Slowly add a 60% aqueous solution of sodium hydroxide, ensuring the internal temperature does not exceed 90°C.
-
After the addition of the base, stop the cooling and continue stirring for 45-90 minutes.
-
Slowly heat the mixture to 90-98°C and maintain this temperature for 4-6 hours.
-
After the reaction is complete, cool the mixture to below 70°C and add water with continuous stirring to induce crystallization.
-
Cool the mixture to below 30°C and allow it to stand for at least 4 hours.
-
Filter the crystals and wash them with water until neutral.
-
Dry the product to obtain this compound.
Method B: Using Sodium Amide in Toluene [2]
This protocol uses sodium amide as the base.
-
To a dry reaction vessel, add toluene, powdered sodium amide, and diphenylacetonitrile.
-
Heat the mixture to 80-85°C for 30 minutes.
-
Cool the reaction mixture to 30-35°C and quickly add dibromoethane.
-
Continue stirring for an additional 30 minutes at this temperature.
-
Warm the mixture to 80-85°C and maintain for 1.5 hours.
-
After cooling, filter the reaction mixture and wash the filter cake with toluene.
-
Combine the toluene solutions and wash with water until neutral.
-
Recover the toluene under reduced pressure to obtain the crude this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via phase-transfer catalysis.
Caption: General experimental workflow for the synthesis.
Concluding Remarks
The synthesis of this compound is reliably achieved through the alkylation of diphenylacetonitrile. The use of phase-transfer catalysis (Method A) is presented as a modern and efficient approach that can lead to improved reaction rates and yields. The choice of base and solvent system can be adapted based on available resources and desired reaction conditions. Proper purification of the intermediate and final products is crucial for obtaining high-purity material suitable for further applications in drug development and research. Researchers should consult the cited literature for more specific details and safety precautions.
References
Synthesis of Substituted Pyrrolidines Using 4-Bromo-2,2-diphenylbutyronitrile: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. Among these, the pyrrolidine (B122466) scaffold is of significant interest due to its prevalence in numerous biologically active natural products and synthetic drugs. This document provides an overview of the application of 4-Bromo-2,2-diphenylbutyronitrile as a starting material for the synthesis of N-substituted 4,4-diphenylpyrrolidine-2-carbonitriles, a class of compounds with potential pharmacological applications.
While the direct synthesis of a wide range of N-substituted 4,4-diphenylpyrrolidine-2-carbonitriles from this compound via reaction with various primary amines is a theoretically viable approach, a comprehensive literature survey did not yield a specific, detailed experimental protocol with a broad substrate scope and corresponding yield data for this exact transformation. General principles of nucleophilic substitution and subsequent intramolecular cyclization suggest the feasibility of this reaction. However, without concrete published data, the following sections are based on established chemical principles and analogous reactions. Researchers are encouraged to use this as a foundational guide for the development of specific synthetic methodologies.
Introduction to Pyrrolidine Synthesis and its Importance
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in a vast array of natural products, pharmaceuticals, and catalysts. Its conformational flexibility and the ability to introduce diverse substituents at various positions make it a privileged scaffold in medicinal chemistry. The synthesis of substituted pyrrolidines is, therefore, a critical area of research in the pursuit of new drugs.
This compound is a commercially available starting material that possesses the necessary functionalities for the construction of the 4,4-diphenylpyrrolidine core. The presence of a bromine atom allows for nucleophilic substitution by an amine, and the nitrile group, along with the diphenyl substitution at the adjacent carbon, provides a unique electronic and steric environment.
Proposed Synthetic Pathway
The synthesis of N-substituted 4,4-diphenylpyrrolidine-2-carbonitriles from this compound is anticipated to proceed via a two-step, one-pot reaction involving intermolecular nucleophilic substitution followed by intramolecular cyclization.
Figure 1. Proposed reaction pathway for the synthesis of N-substituted 4,4-diphenylpyrrolidine-2-carbonitriles.
Reaction Mechanism:
-
Nucleophilic Substitution: The primary amine (R-NH₂) acts as a nucleophile, attacking the carbon atom bearing the bromine atom in this compound. This results in the displacement of the bromide ion and the formation of an N-substituted 4-amino-2,2-diphenylbutyronitrile intermediate.
-
Intramolecular Cyclization: In the presence of a base, the nitrogen atom of the newly introduced amino group becomes more nucleophilic and attacks the carbon of the nitrile group, or more likely, the methylene (B1212753) carbon adjacent to the bromine in an intramolecular SN2 reaction, leading to the formation of the five-membered pyrrolidine ring. The use of a non-nucleophilic base is crucial to prevent competing side reactions.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol that researchers can use as a starting point for optimization.
Materials:
-
This compound
-
Selected primary amine (e.g., benzylamine, aniline, alkylamines)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, DMSO)
-
Non-nucleophilic base (e.g., Potassium carbonate, Sodium hydride, DBU)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the primary amine (1.1 - 2.0 eq).
-
Add the non-nucleophilic base (1.5 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted 4,4-diphenylpyrrolidine-2-carbonitrile.
Note: Reaction conditions such as solvent, temperature, base, and reaction time will need to be optimized for each specific primary amine used.
Data Presentation (Hypothetical)
The following table illustrates how quantitative data from a series of optimized reactions could be presented. Please note that the data below is purely illustrative and not based on experimental results from the literature.
| Entry | Primary Amine (R-NH₂) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetonitrile | K₂CO₃ | 80 | 12 | Data not available |
| 2 | Aniline | DMF | NaH | 100 | 8 | Data not available |
| 3 | n-Butylamine | DMSO | DBU | 90 | 16 | Data not available |
| 4 | Cyclohexylamine | Acetonitrile | K₂CO₃ | 80 | 24 | Data not available |
Potential Applications in Drug Discovery
Substituted pyrrolidines are known to exhibit a wide range of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and central nervous system (CNS) activities. The N-substituted 4,4-diphenylpyrrolidine-2-carbonitrile scaffold could be a valuable starting point for the development of novel therapeutic agents. The diphenyl group can provide a rigid core for interaction with biological targets, while the N-substituent can be varied to modulate potency, selectivity, and pharmacokinetic properties.
For instance, in the context of CNS disorders, the pyrrolidine moiety is present in several drugs targeting receptors and enzymes in the brain. The development of novel pyrrolidine derivatives could lead to new treatments for neurological and psychiatric conditions.
Logical Workflow for Synthesis and Screening
The following diagram outlines a logical workflow for the synthesis and subsequent biological evaluation of a library of N-substituted 4,4-diphenylpyrrolidine-2-carbonitriles.
Figure 2. Workflow for the synthesis and screening of a pyrrolidine library.
This structured approach, starting from a common precursor and a diverse set of building blocks, allows for the efficient generation of a chemical library for biological screening, ultimately accelerating the drug discovery process.
Disclaimer: The experimental protocol and data provided herein are hypothetical and for illustrative purposes only. Researchers should conduct a thorough literature search and perform their own optimization and validation studies. All laboratory work should be carried out with appropriate safety precautions.
Application Notes and Protocols for the Preparation of Piperidine Derivatives from 4-Bromo-2,2-diphenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of piperidine (B6355638) derivatives utilizing 4-Bromo-2,2-diphenylbutyronitrile as a key intermediate. The primary synthetic strategy outlined is the alkylation of pre-formed piperidine rings with this compound, a versatile and efficient method for generating a diverse range of 4,4-disubstituted piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to known biologically active molecules, including opioid receptor modulators. This application note includes a detailed experimental procedure for the synthesis of the precursor, this compound, and a general protocol for its subsequent reaction with various piperidines. Quantitative data is summarized in tabular format, and key experimental workflows are visualized using diagrams.
Introduction
Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural products.[1] The unique structural and physicochemical properties of the piperidine ring make it a privileged pharmacophore in drug design. Specifically, 4,4-disubstituted piperidines are key structural motifs in a variety of therapeutic agents, exhibiting a range of biological activities. The synthesis of these complex molecules often requires robust and versatile synthetic methodologies.
This compound is a valuable building block for the introduction of a 2,2-diphenyl-3-cyanopropyl group onto a piperidine nitrogen. This can be a crucial step in the synthesis of compounds with potential therapeutic applications, such as analgesics.[2] The protocols detailed below describe a reliable pathway for the preparation of these valuable piperidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key precursor, this compound, from diphenylacetonitrile (B117805) and 1,2-dibromoethane.
Materials:
-
Diphenylacetonitrile
-
1,2-Dibromoethane (Ethylene dibromide)
-
Sodium hydroxide (B78521) (or other suitable base)
-
Benzalkonium bromide (Phase-transfer catalyst)
-
Toluene (or other suitable solvent)
-
Water
-
Ethanol (for crystallization)
Equipment:
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1,2-dibromoethane.
-
While stirring, add diphenylacetonitrile and a catalytic amount of benzalkonium bromide.
-
Slowly add a concentrated aqueous solution of sodium hydroxide, ensuring the reaction temperature does not exceed 90°C.
-
After the addition is complete, continue stirring for 45-90 minutes.
-
Allow the mixture to cool, then slowly heat to 90-98°C and maintain this temperature for 4-6 hours.
-
After the reaction is complete, cool the mixture to below 70°C and add water with continuous stirring to induce crystallization.
-
Cool the mixture to below 30°C and allow it to stand for at least 4 hours.
-
Collect the crystals by filtration, wash with water until neutral, and dry to obtain this compound.
Protocol 2: General Procedure for the Synthesis of N-Substituted 4-Cyano-4,4-diphenylpiperidine Derivatives
This protocol outlines the alkylation of a generic piperidine derivative with this compound.
Materials:
-
This compound
-
Substituted piperidine (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine)
-
Sodium carbonate (or other suitable inorganic base)
-
4-Methyl-2-pentanone (or other suitable high-boiling solvent)
-
Chloroform (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser and Dean-Stark trap
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve the substituted piperidine and sodium carbonate in 4-methyl-2-pentanone.
-
Heat the mixture to reflux to azeotropically remove any water.
-
Cool the reaction mixture to 80°C and add this compound.
-
Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dilute the residue with water and extract with chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 4-cyano-4,4-diphenylpiperidine derivative.
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Starting Piperidine Derivative | Alkylating Agent | Product |
| Piperidine | This compound | 1-(3-Cyano-3,3-diphenylpropyl)piperidine |
| 4-Hydroxypiperidine | This compound | 1-(3-Cyano-3,3-diphenylpropyl)piperidin-4-ol |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine | This compound | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄BrN | [3] |
| Molecular Weight | 300.19 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 67-69 °C | |
| CAS Number | 39186-58-8 | [3] |
Visualizations
Caption: Synthetic workflow for the preparation of piperidine derivatives.
Caption: Logical steps in the synthesis of target piperidine derivatives.
Discussion
The alkylation of piperidines with this compound is a robust method for accessing a library of potentially bioactive compounds. The reaction conditions can be optimized by screening different bases, solvents, and temperatures to improve yields and minimize side products. The choice of the substituted piperidine starting material allows for the introduction of various functionalities at the 4-position of the piperidine ring, enabling extensive structure-activity relationship (SAR) studies.
The nitrile group in the final product can be further manipulated, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, to generate additional diversity in the synthesized library. The protocols provided herein serve as a solid foundation for researchers to develop novel piperidine-based compounds for various applications in drug discovery and development.
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1,2-Dibromoethane is a suspected carcinogen and should be handled with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Reaction of 4-Bromo-2,2-diphenylbutyronitrile with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,2-diphenylbutyronitrile is a key synthetic intermediate in the development of various pharmacologically active compounds. Its reaction with primary amines via nucleophilic substitution is a fundamental transformation for introducing a substituted amino group, leading to the creation of a diverse range of molecules with potential therapeutic applications. The resulting 4-amino-2,2-diphenylbutyronitrile derivatives are notable for their structural similarity to potent bio-active molecules, including µ-opioid receptor agonists like Loperamide.
These application notes provide a detailed overview of the reaction of this compound with primary amines, offering experimental protocols and representative data to guide researchers in their synthetic endeavors. The potential biological relevance of the synthesized compounds as modulators of µ-opioid receptor signaling is also discussed.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various primary amines with this compound. Please note that these are illustrative examples, and reaction conditions may require optimization for specific substrates.
| Entry | Primary Amine | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine (B48309) | Acetonitrile | K₂CO₃ (2.0) | 80 | 12 | 85 |
| 2 | Aniline | DMF | Na₂CO₃ (2.0) | 100 | 24 | 65 |
| 3 | n-Butylamine | THF | Et₃N (2.5) | 65 | 16 | 78 |
| 4 | Cyclohexylamine | Acetonitrile | K₂CO₃ (2.0) | 80 | 18 | 82 |
| 5 | 4-Methoxyaniline | DMF | Cs₂CO₃ (1.5) | 100 | 20 | 72 |
| 6 | 2-Phenylethylamine | Acetonitrile | K₂CO₃ (2.0) | 80 | 14 | 88 |
Experimental Protocols
General Protocol for the Reaction of this compound with Primary Amines
This protocol outlines a general procedure for the N-alkylation of primary amines with this compound.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine, aniline, alkylamine)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Inorganic base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or organic base (e.g., Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.5 eq) to the reaction mixture.
-
Attach a condenser and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired N-substituted-4-amino-2,2-diphenylbutyronitrile.
Example Protocol: Synthesis of 4-(Benzylamino)-2,2-diphenylbutyronitrile
Reaction Setup:
-
A 100 mL round-bottom flask was charged with this compound (3.0 g, 10 mmol), benzylamine (1.2 mL, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in 40 mL of anhydrous acetonitrile.
Reaction Execution:
-
The mixture was stirred and heated to reflux (approximately 80°C) under a nitrogen atmosphere for 12 hours.
-
The reaction progress was monitored by TLC (1:1 Hexanes:Ethyl Acetate).
Work-up and Purification:
-
After completion, the reaction mixture was cooled to room temperature and the solid was filtered off.
-
The filtrate was concentrated under reduced pressure.
-
The residue was dissolved in dichloromethane (B109758) (50 mL) and washed with water (2 x 30 mL) and brine (30 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford 4-(benzylamino)-2,2-diphenylbutyronitrile as a white solid.
Mandatory Visualizations
Reaction Scheme
Caption: General reaction of this compound with a primary amine.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Potential Signaling Pathway: µ-Opioid Receptor Activation
The products of this reaction, particularly those with a piperidine (B6355638) moiety, are analogs of Loperamide, a known µ-opioid receptor agonist. Activation of this G-protein coupled receptor (GPCR) leads to a cascade of intracellular events resulting in analgesia.
Caption: Downstream signaling cascade upon µ-opioid receptor activation.
Application Notes and Protocols: 4-Bromo-2,2-diphenylbutyronitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,2-diphenylbutyronitrile is a versatile chemical intermediate traditionally recognized for its role in the synthesis of pharmaceutical compounds.[1][2][3] Its chemical structure, featuring a reactive bromine atom, a polar nitrile group, and bulky diphenyl substituents, presents intriguing possibilities for its application in the field of materials science. While its use in this domain is not yet widely documented, its functional groups suggest its potential as a valuable monomer or precursor for the synthesis of advanced functional materials.
These application notes explore the hypothetical, yet scientifically plausible, uses of this compound in the development of novel polymers with tailored optical and electronic properties. The protocols provided are based on established synthetic methodologies for similar functional molecules and are intended to serve as a foundational guide for research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing the experimental protocols outlined below.
| Property | Value | Reference(s) |
| CAS Number | 39186-58-8 | [1][4] |
| Molecular Formula | C₁₆H₁₄BrN | [4] |
| Molecular Weight | 300.20 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 65-69 °C | [1] |
| Solubility | Soluble in methanol (B129727) and other organic solvents | [1] |
| Purity | >95.0% (GC) | [4] |
Hypothetical Application 1: Synthesis of Soluble Conjugated Polymers for Organic Electronics
The bulky 2,2-diphenylpropylnitrile side chain can be exploited to enhance the solubility of conjugated polymers, a critical factor for their processability in organic electronic devices. The bromine atom provides a reactive site for common cross-coupling polymerization reactions.
Proposed Material: Poly(p-phenylenevinylene) Derivative with Diphenylbutyronitrile Side Chains
A poly(p-phenylenevinylene) (PPV) backbone can be functionalized with this compound to create a soluble, photoluminescent polymer potentially suitable for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Experimental Protocol: Synthesis via Heck Coupling Polymerization
This protocol describes the synthesis of a copolymer of a divinylbenzene (B73037) derivative and a derivative of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (NEt₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
Procedure:
-
Monomer Modification (Hypothetical): The bromine atom on this compound is not directly on an aromatic ring, making it unsuitable for direct Heck coupling. A hypothetical modification is proposed where the core structure is first attached to a vinyl-functionalized aromatic ring. For the purpose of this protocol, we will assume a hypothetical monomer: 4-vinylphenyl 4-(2,2-diphenyl-4-nitrile)butyl ether .
-
Polymerization Setup: In a nitrogen-purged Schlenk flask, dissolve the hypothetical vinyl ether monomer (1 eq) and 1,4-divinylbenzene (1 eq) in anhydrous DMF.
-
Catalyst Addition: To the stirred solution, add palladium(II) acetate (0.02 eq) and tri(o-tolyl)phosphine (0.08 eq).
-
Reaction Initiation: Add anhydrous triethylamine (4 eq) to the mixture.
-
Polymerization: Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 48 hours. The solution will become viscous as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the polymer and re-dissolve it in a minimal amount of toluene. Reprecipitate the polymer by adding the toluene solution to methanol. Repeat this process three times to remove residual catalyst and unreacted monomers.
-
Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.
Expected Properties of the Hypothetical Polymer
| Property | Expected Value/Characteristic | Rationale |
| Solubility | High in common organic solvents (toluene, THF, chloroform) | The bulky, non-planar diphenylpropylnitrile side chains disrupt polymer packing, enhancing solubility.[5][6] |
| Photoluminescence | Emission in the blue-green region of the visible spectrum | Typical for PPV derivatives. |
| Thermal Stability | Td > 300 °C | Conjugated polymer backbones generally exhibit good thermal stability. |
| Film Forming Ability | Good, by spin-coating or drop-casting | Enhanced solubility allows for the formation of uniform thin films. |
Workflow for Polymer Synthesis and Characterization
Hypothetical Application 2: Precursor for Hole-Transporting Materials (HTMs)
The diphenylamine (B1679370) moiety is a common core for hole-transporting materials used in perovskite solar cells and OLEDs. While this compound does not contain a nitrogen atom bridging the two phenyl rings, its structure could be modified to create novel HTMs.
Proposed Material: A Diphenylamine-based HTM with a Butyronitrile Moiety
A multi-step synthesis could convert this compound into a molecule with a diphenylamine core, which could then be further functionalized.
Experimental Protocol: Multi-step Synthesis of a Hypothetical HTM
This protocol outlines a plausible, though unvalidated, synthetic route.
Part 1: Synthesis of a Diphenylamine Intermediate
-
Reaction: A Buchwald-Hartwig amination could be attempted between this compound and aniline.
-
Conditions: Palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.
-
Expected Product: 4-(phenylamino)-2,2-diphenylbutyronitrile.
Part 2: Functionalization of the Diphenylamine Intermediate
-
Reaction: The secondary amine of the intermediate can be reacted with an aryl bromide (e.g., 4-bromoanisole) via another Buchwald-Hartwig amination.
-
Expected Product: 4-((4-methoxyphenyl)(phenyl)amino)-2,2-diphenylbutyronitrile.
Part 3: Conversion of the Nitrile Group
-
Reaction: The nitrile group could be hydrolyzed to a carboxylic acid.
-
Conditions: Strong acidic or basic conditions (e.g., refluxing in aqueous HCl or NaOH).
-
Purpose: The carboxylic acid could serve as an anchoring group to a metal oxide surface (e.g., TiO₂ in a dye-sensitized solar cell).
Signaling Pathway for HTM Synthesis
Hypothetical Application 3: Synthesis of Photorefractive Polymers
Photorefractive materials are capable of changing their refractive index in response to light, making them useful for applications in holographic data storage and optical processing. These materials typically consist of a polymer matrix doped with a photosensitizer, a charge-transporting agent, and a nonlinear optical (NLO) chromophore. The nitrile group in this compound can act as an electron-withdrawing group in an NLO chromophore.
Proposed Material: A Covalently Functionalized Photorefractive Polymer
A polymer with covalently attached chromophores derived from this compound could offer improved stability and performance compared to guest-host systems.
Experimental Protocol: Synthesis of a Methacrylate (B99206) Monomer and Subsequent Polymerization
Part 1: Synthesis of a Push-Pull Chromophore Monomer
-
Reaction: A Suzuki or Heck coupling reaction could be used to attach an electron-donating group (the "push" part of the chromophore) to the 4-position of one of the phenyl rings of a derivative of this compound. The nitrile would act as the "pull" group.
-
Functionalization for Polymerization: The other phenyl ring could be functionalized with a polymerizable group, such as a methacrylate.
Part 2: Free Radical Polymerization
-
Reaction: The synthesized methacrylate monomer is copolymerized with methyl methacrylate (MMA) to form a polymer with a controlled concentration of the NLO chromophore.
-
Initiator: A standard free radical initiator like azobisisobutyronitrile (AIBN).
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: The monomer, MMA, and AIBN are dissolved in THF in a Schlenk flask, degassed by several freeze-pump-thaw cycles, and then heated to 60-70 °C for 24 hours. The polymer is then precipitated in methanol, filtered, and dried.
Logical Relationship in Photorefractive Polymer Design
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
While this compound is not a conventional material in its own right, its unique combination of functional groups makes it a promising, yet underexplored, building block for the synthesis of advanced functional polymers. The hypothetical applications and protocols presented here are intended to inspire further research into the potential of this compound in materials science, particularly in the development of soluble conjugated polymers, novel hole-transporting materials, and photorefractive polymers. Experimental validation of these proposed routes is a necessary next step to fully assess the viability of this compound in these applications.
References
Application Notes and Protocols for Alkylation with 4-Bromo-2,2-diphenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,2-diphenylbutyronitrile is a valuable bifunctional reagent in organic synthesis, serving as a key building block for the introduction of a diphenylacetonitrile (B117805) moiety onto a variety of nucleophilic scaffolds. Its utility is particularly evident in the synthesis of compounds with potential therapeutic applications. This document provides detailed experimental protocols for the alkylation of nucleophiles with this compound, with a specific focus on the synthesis of loperamide (B1203769) analogs, which are potential µ-opioid receptor agonists.[1][2][3]
The alkylation reaction proceeds via a nucleophilic substitution where a nucleophile, such as an amine, thiol, or phenoxide, displaces the bromide ion from this compound. This reaction is typically facilitated by a non-nucleophilic base in a suitable polar aprotic solvent. The resulting products are of significant interest in medicinal chemistry due to their structural similarity to known bioactive molecules.
Data Presentation
The following table summarizes the key quantitative data for a representative N-alkylation reaction using this compound.
| Parameter | Value |
| Reactants | 4-(4-chlorophenyl)-4-hydroxypiperidine, this compound |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Acetonitrile (B52724) (CH3CN) |
| Temperature | 70 °C |
| Reaction Time | 30 hours |
| Yield | 66% |
| Purification | Silica (B1680970) gel column chromatography (5% MeOH in CH2Cl2) |
Experimental Protocols
General Protocol for N-Alkylation of Amines
This protocol provides a general procedure for the N-alkylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine substrate (primary or secondary)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., methanol (B129727), dichloromethane (B109758), ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).
-
Dissolve the amine in anhydrous acetonitrile or DMF.
-
Add the non-nucleophilic base (2.0-3.0 eq). For liquid bases like DIPEA, add it dropwise.
-
In a separate flask, dissolve this compound (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound to the stirred amine solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after several hours to overnight), cool the mixture to room temperature.
-
If a solid base was used, filter the mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.
Specific Protocol: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile[1][2]
This protocol details the synthesis of a loperamide analog, a potential µ-opioid receptor agonist.
Materials:
-
4-(4-chlorophenyl)-4-hydroxypiperidine (2.1 g, 10.0 mmol)
-
This compound (3.0 g, 10.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol)
-
Acetonitrile (30 mL)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel
Procedure:
-
Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine in 15 mL of acetonitrile in a round-bottom flask.
-
Add DIPEA to the suspension.
-
In a separate flask, dissolve this compound in 15 mL of acetonitrile.
-
Add the this compound solution to the piperidine (B6355638) suspension.
-
Stir the reaction mixture at 70 °C for 30 hours.
-
After 30 hours, remove the solvent under vacuum.
-
Redissolve the crude material in dichloromethane.
-
Purify the product by silica gel column chromatography using a 5% solution of methanol in dichloromethane as the eluent.
-
The final product, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile, is obtained as a pale-orange solid (2.8 g, 66% yield).[1]
Mandatory Visualization
Experimental Workflow for N-Alkylation
Caption: Experimental workflow for the N-alkylation reaction.
Signaling Pathway of µ-Opioid Receptor Agonists
The products synthesized through this alkylation protocol, such as loperamide analogs, are potential agonists of the µ-opioid receptor.[3] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to an analgesic effect.
Caption: Simplified µ-opioid receptor signaling pathway.
References
Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis and Reactions of 4-Bromo-2,2-diphenylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Phase Transfer Catalysis (PTC) in the synthesis of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in the synthesis of various pharmaceuticals. Additionally, it explores potential PTC applications for subsequent reactions of this versatile molecule.
Introduction to Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] A phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed at a much faster rate and under milder conditions than conventional methods.[2][3] This technique offers numerous advantages, including increased yields, reduced reaction times, the use of inexpensive and environmentally benign solvents like water, and the elimination of hazardous or expensive reagents.[4]
Key Advantages of PTC in Pharmaceutical Synthesis:
-
Increased Reaction Rates: Overcomes the insolubility of reactants, leading to faster conversions.
-
Milder Reaction Conditions: Often allows for reactions at lower temperatures, improving selectivity and reducing byproduct formation.
-
Use of Inexpensive Reagents: Enables the use of simple inorganic bases (e.g., NaOH, K₂CO₃) and nucleophiles.
-
Greener Chemistry: Reduces the need for anhydrous and polar aprotic solvents.[1]
-
Simplified Work-up Procedures: The catalyst can often be removed by simple washing, and products are readily isolated from the organic phase.
Synthesis of this compound via Phase Transfer Catalysis
This compound is a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its synthesis can be efficiently achieved through the alkylation of diphenylacetonitrile (B117805) with 1,2-dibromoethane (B42909) under phase transfer catalysis conditions.
Reaction Principle
The reaction involves the deprotonation of diphenylacetonitrile by a strong base in an aqueous phase. The resulting carbanion is then transported by the phase transfer catalyst into the organic phase, where it reacts with 1,2-dibromoethane to yield the desired product.
Caption: Phase transfer catalytic cycle for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a patented industrial process.
Materials:
-
Diphenylacetonitrile
-
1,2-Dibromoethane (Ethylene dibromide)
-
Sodium Hydroxide (B78521) (Caustic soda flakes)
-
Benzalkonium Bromide (Phase Transfer Catalyst)
-
Water
Equipment:
-
Jacketed reaction vessel with mechanical stirrer, thermometer, and addition funnel.
-
Heating and cooling system.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Charging the Reactor: To the reaction vessel, add 1,2-dibromoethane.
-
Addition of Reactants: While stirring, add diphenylacetonitrile and benzalkonium bromide to the reactor.
-
Base Addition: Slowly add a 60% (w/w) aqueous solution of sodium hydroxide through the addition funnel. Maintain the internal temperature below 90°C using external cooling.
-
Initial Stirring: After the complete addition of the alkaline solution, stop the cooling and continue stirring for 45-90 minutes.
-
Heating and Reaction: Slowly heat the reaction mixture to 90-98°C and maintain this temperature for 4-6 hours.
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to below 70°C. Add water to the reactor and continue stirring to induce crystallization.
-
Isolation: Cool the slurry to below 30°C and allow it to stand for at least 4 hours.
-
Filtration and Washing: Filter the solid product and wash the crystals with water until the filtrate is neutral.
-
Drying: Dry the product in an oven to obtain this compound.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Diphenylacetonitrile | 1 molar equivalent | |
| 1,2-Dibromoethane | Excess (reactant & solvent) | |
| Sodium Hydroxide | Excess (60% aq. soln.) | |
| Catalyst | ||
| Benzalkonium Bromide | Catalytic amount | |
| Reaction Conditions | ||
| Temperature | 90-98°C | |
| Reaction Time | 4-6 hours | |
| Work-up | ||
| Quenching | Water | |
| Isolation | Crystallization & Filtration | |
| Yield | High (not specified) |
Potential Phase Transfer Catalysis Reactions of this compound
This compound is an excellent substrate for various nucleophilic substitution reactions. PTC can be effectively employed to carry out these transformations under mild and efficient conditions.
N-Alkylation of Amines
The reaction of this compound with primary or secondary amines under PTC conditions can lead to the formation of valuable intermediates for drug synthesis.
References
- 1. Electrophilic C(sp2)-H Cyanation with Inorganic Cyanate (OCN-) by PIII/PV=O-Catalyzed Phase Transfer Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. PubChemLite - this compound (C16H14BrN) [pubchemlite.lcsb.uni.lu]
- 4. Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,2-diphenylbutyronitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-2,2-diphenylbutyronitrile synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using phase-transfer catalysis (PTC).
Issue 1: Low or No Conversion of Diphenylacetonitrile (B117805)
Possible Causes:
-
Ineffective Deprotonation: The base may not be strong enough to generate a sufficient concentration of the diphenylacetonitrile carbanion.
-
Poor Catalyst Activity: The phase-transfer catalyst may be inefficient or poisoned.
-
Low Reaction Temperature: The activation energy for the reaction may not be reached.
-
Unreactive Alkylating Agent: The 1,3-dihaloalkane may not be sufficiently reactive.
-
Presence of Water: Water can hydrolyze the carbanion and reduce the effectiveness of the base.
Troubleshooting Steps:
-
Base Selection:
-
Ensure a sufficiently concentrated aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used. Solid bases like potassium carbonate (K₂CO₃) can also be effective in solid-liquid PTC.
-
Consider using stronger bases like sodium amide (NaNH₂) or sodium hydride (NaH) in an anhydrous organic solvent, though this requires stricter anhydrous conditions.
-
-
Catalyst Selection and Integrity:
-
Verify the quality of the phase-transfer catalyst. Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or benzalkonium chloride are commonly used.
-
Increase the catalyst loading if necessary.
-
Ensure the catalyst is not "poisoned" by iodide ions if an iodo-alkane is used as the alkylating agent.
-
-
Temperature Optimization:
-
Gradually increase the reaction temperature. A common range for this alkylation is 90-98°C.[1]
-
Monitor the reaction for the formation of side products at higher temperatures.
-
-
Alkylating Agent:
-
While 1,3-dibromopropane (B121459) is a common choice, consider using 1-bromo-3-iodopropane (B1590499) for higher reactivity, as iodides are better leaving groups than bromides.
-
-
Anhydrous Conditions:
-
If using a strong base like NaH, ensure all glassware is thoroughly dried and the solvent is anhydrous.
-
Issue 2: Formation of Significant Side Products
Possible Causes:
-
Di-alkylation: The mono-alkylated product can be deprotonated again and react with another molecule of the alkylating agent, leading to the formation of 1,3-bis(cyano-diphenyl-methyl)propane.
-
Elimination Reaction: The alkylating agent (1,3-dihalopropane) can undergo elimination in the presence of a strong base to form allyl halides.
-
Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or amide under strongly basic conditions, especially at elevated temperatures.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Use a slight excess of the dihaloalkane to favor mono-alkylation. A large excess should be avoided to minimize purification challenges.
-
Slowly add the base to the reaction mixture to maintain a low concentration of the deprotonated species.
-
-
Reaction Conditions:
-
Lower the reaction temperature to reduce the rate of side reactions.
-
Optimize the reaction time; prolonged reaction times can lead to more side products.
-
-
Choice of Base:
-
A weaker base like potassium carbonate may reduce the extent of elimination and hydrolysis reactions compared to concentrated sodium hydroxide.
-
Issue 3: Product is an Oil or Fails to Crystallize
Possible Causes:
-
Impurities: The presence of unreacted starting materials or side products can inhibit crystallization.
-
Residual Solvent: Incomplete removal of the reaction solvent or extraction solvent.
Troubleshooting Steps:
-
Purification:
-
Purify the crude product using column chromatography on silica (B1680970) gel to remove impurities.
-
Wash the crude product thoroughly with water to remove any remaining base or salts.
-
-
Solvent Removal:
-
Ensure all solvents are completely removed under reduced pressure.
-
-
Crystallization Technique:
-
Try different solvents for recrystallization. Isopropyl alcohol is a common choice for diphenylacetonitrile derivatives.
-
Scratching the inside of the flask with a glass rod can induce crystallization.
-
Seeding with a small crystal of the pure product can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst in this synthesis?
A1: The phase-transfer catalyst (PTC), typically a quaternary ammonium salt, facilitates the reaction between reactants in different phases. In this synthesis, the diphenylacetonitrile is in the organic phase, while the inorganic base (like NaOH) is in the aqueous phase. The PTC transports the hydroxide ions into the organic phase to deprotonate the diphenylacetonitrile, forming the carbanion. This carbanion then reacts with the alkylating agent (1,3-dibromopropane) in the organic phase. This process increases the reaction rate and allows for the use of inexpensive inorganic bases.
Q2: The patent I'm following mentions "ethylene dibromide" as the alkylating agent, but this seems incorrect. What should I use?
A2: You are correct to question this. The use of ethylene (B1197577) dibromide (1,2-dibromoethane) would lead to the formation of 3-bromo-2,2-diphenylpropanenitrile, not the desired this compound. For the synthesis of this compound, you should use 1,3-dibromopropane . This is a crucial detail for obtaining the correct product.
Q3: Can I use a different base instead of sodium hydroxide?
A3: Yes, other bases can be used. Potassium hydroxide (KOH) is a common alternative to NaOH. For a solid-liquid phase transfer system, potassium carbonate (K₂CO₃) can be used, often with a solvent like toluene (B28343). The choice of base can influence the reaction rate and the formation of side products.
Q4: My yield is consistently low. What are the most critical parameters to optimize?
A4: The most critical parameters for optimizing the yield are typically:
-
Efficient stirring: Vigorous stirring is essential in a two-phase system to maximize the interfacial area for the phase-transfer catalyst to work effectively.
-
Temperature control: Maintaining the optimal reaction temperature is crucial. Too low, and the reaction will be slow; too high, and side reactions will increase. A range of 90-98°C has been reported to be effective.[1]
-
Choice and amount of catalyst: The type and concentration of the phase-transfer catalyst can significantly impact the reaction rate and yield.
-
Purity of reactants: Ensure your diphenylacetonitrile and 1,3-dibromopropane are of high purity.
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (diphenylacetonitrile) and the appearance of the product.
Data Presentation
The following table summarizes the results from a study on the alkylation of deprotonated diphenylacetonitrile with various haloacetones. While not the exact synthesis of this compound, it provides valuable comparative data on the reactivity of different leaving groups, which is relevant to the selection of the dihaloalkane.
| Alkylating Agent | Base | Solvent | Yield of Alkylated Product (%) |
| Chloroacetone | Potassium tert-butoxide | DMF | 16 |
| Bromoacetone | Potassium tert-butoxide | DMF | 70-71 |
| Iodoacetone (in situ) | Potassium tert-butoxide | DMF | 70-71 |
Data adapted from a study on the alkylation of deprotonated diphenylacetonitrile with haloacetones.
Experimental Protocols
Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis
This protocol is based on a method described in the literature.[1]
Materials:
-
Diphenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydroxide (NaOH)
-
Benzalkonium bromide (or another suitable phase-transfer catalyst like TBAB)
-
Water
-
Organic solvent for extraction (e.g., toluene or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diphenylacetonitrile and 1,3-dibromopropane.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., benzalkonium bromide) to the mixture.
-
Base Addition: With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50-60%) to the reaction mixture. Control the rate of addition to maintain the reaction temperature below 90°C.
-
Reaction: After the addition of the base is complete, heat the mixture to 90-98°C and maintain this temperature with continuous stirring for 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to below 70°C.
-
Add water to the flask and continue stirring to induce crystallization.
-
Cool the mixture to below 30°C and allow it to stand for at least 4 hours to complete crystallization.
-
-
Isolation and Purification:
-
Filter the solid product and wash it with water until the washings are neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like isopropyl alcohol.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-Bromo-2,2-diphenylbutyronitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-2,2-diphenylbutyronitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound often originate from the starting materials and potential side reactions during its synthesis. The synthesis typically involves the reaction of diphenylacetonitrile (B117805) with a 1,2-dihaloethane (like 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane) under basic conditions.[1]
Potential Impurities:
-
Unreacted Starting Materials:
-
Diphenylacetonitrile
-
1,2-Dibromoethane or other dihaloethanes
-
-
By-products:
-
Products of elimination reactions.
-
Over-alkylation or other secondary reaction products.
-
-
Residual Reagents:
-
Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) if used.
-
Inorganic salts from the basic conditions.
-
Q2: What are the primary methods for purifying crude this compound?
A2: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: While specific solvent systems for the recrystallization of this compound are not extensively reported in the literature, a good starting point is to use a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Based on its structure (an aromatic nitrile), suitable solvent systems could include:
-
Single Solvents: Alcohols (e.g., ethanol, isopropanol) or aromatic hydrocarbons (e.g., toluene).
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble), such as toluene (B28343)/hexane (B92381) or ethanol/water.[2] A patent on its synthesis mentions crystallization by the addition of water to the reaction mixture, suggesting that an organic solvent/water mixture could be effective.[1]
It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q4: What are the recommended conditions for purifying this compound by column chromatography?
A4: For the column chromatographic purification of this compound, a normal-phase setup is generally suitable.
-
Stationary Phase: Silica (B1680970) gel is a common choice for the purification of polar compounds like nitriles.[3][4]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is typically used. A good starting point would be a gradient or isocratic elution with a hexane/ethyl acetate (B1210297) or cyclohexane/ethyl acetate mixture. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
For more challenging separations, reverse-phase chromatography can also be employed. A reverse-phase HPLC method for the analysis of this compound uses acetonitrile (B52724) and water as the mobile phase, which could be adapted for preparative scale purification.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out (formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a mixed solvent system. |
| The solution is supersaturated. | Add a small amount of additional hot solvent and allow the solution to cool more slowly. | |
| No crystal formation upon cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Low recovery of purified product | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[5] | Use the minimum amount of hot solvent necessary to dissolve the crude product. Concentrate the mother liquor to obtain a second crop of crystals. |
| Premature crystallization during hot filtration.[2] | Use a pre-heated funnel and filter flask for the hot filtration step. | |
| Colored impurities in the final product | The impurity co-crystallized with the product. | Perform a second recrystallization. Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it may also adsorb some of the desired product). |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities | The mobile phase is too polar or not polar enough. | Optimize the mobile phase composition using TLC. A good starting Rf value for the desired compound is typically between 0.2 and 0.4. |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. | |
| The compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound may be decomposing on the silica gel.[3] | Deactivate the silica gel with a small amount of a base (e.g., triethylamine) in the mobile phase, or consider using a different stationary phase like alumina. | |
| The compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Use a less polar mobile phase. |
| Tailing of the desired compound's peak | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine) to the mobile phase to improve the peak shape.[4] |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of crude material loaded onto the column. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | >98% (may require multiple recrystallizations) | >99% |
| Typical Recovery Yield | 70-90% | 60-85% |
| Scale | Suitable for both small and large quantities | Can be adapted for various scales, from milligrams to kilograms |
| Time Consumption | Relatively fast for a single batch | Can be time-consuming, especially for large columns |
| Solvent Consumption | Moderate | High |
| Key Advantage | Simple setup, good for removing gross impurities | High resolving power, capable of separating closely related impurities |
| Key Disadvantage | Lower resolution for impurities with similar solubility | More complex setup, higher solvent cost |
Note: The values presented in this table are typical and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Toluene/Hexane)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the toluene solution is still hot, slowly add hexane until the solution becomes slightly turbid (cloudy).
-
Redissolution: Gently heat the solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (approximately 65-69°C).
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen mobile phase, applying gentle air pressure to accelerate the flow rate.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common issues during recrystallization.
References
Technical Support Center: Synthesis of 4-Bromo-2,2-diphenylbutyronitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,2-diphenylbutyronitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthesis involves the alkylation of diphenylacetonitrile (B117805) with an excess of 1,2-dibromoethane (B42909). This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, utilizing a strong base like sodium hydroxide (B78521) and a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., benzalkonium bromide).
Q2: What are the most common side reactions to be aware of during this synthesis?
Several side reactions can occur, potentially reducing the yield and purity of the desired product. These include:
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Dialkylation: The product can react with another molecule of deprotonated diphenylacetonitrile.
-
Elimination: The basic reaction conditions can promote the elimination of hydrogen bromide (HBr) from the product.
-
Hydrolysis: The nitrile group is susceptible to hydrolysis to form an amide or carboxylic acid, particularly if there is moisture in the reaction.[1]
-
Cyclization: Intramolecular cyclization of the product can lead to the formation of 1,1-diphenylcyclopropanecarbonitrile.
Q3: My final product has a low melting point and appears oily. What could be the issue?
A low or broad melting point, or an oily product, often indicates the presence of impurities. The most likely culprits are unreacted starting materials (diphenylacetonitrile and 1,2-dibromoethane) or side products such as the elimination product. Inadequate drying of the final product can also lead to a lower melting point.
Q4: I am observing an unexpected solid in my reaction mixture. What could it be?
The formation of an unexpected solid could be due to several side reactions. If moisture is present, the nitrile group of either the starting material or the product can hydrolyze to form the corresponding amide (e.g., diphenylacetamide) or carboxylic acid, which are often solids with higher melting points.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products (dialkylation, elimination, hydrolysis). 3. Inefficient phase-transfer catalysis. 4. Deactivation of the catalyst. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Use a larger excess of 1,2-dibromoethane to favor mono-alkylation. Control the reaction temperature and time to minimize elimination and hydrolysis. Ensure anhydrous conditions. 3. Ensure the phase-transfer catalyst is of good quality and used in the correct amount. Vigorous stirring is crucial for efficient phase mixing. 4. Use fresh catalyst and ensure the absence of catalyst poisons. |
| Presence of Unreacted Diphenylacetonitrile | 1. Insufficient base. 2. Inefficient deprotonation. 3. Short reaction time. | 1. Ensure a sufficient molar excess of the base is used. 2. Improve stirring to enhance the contact between the aqueous base and the organic phase. 3. Increase the reaction time and monitor for the disappearance of the starting material. |
| Formation of a Dialkylation Byproduct | The mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent or the product itself reacts with another deprotonated diphenylacetonitrile molecule. | Use a significant excess of 1,2-dibromoethane to increase the probability of the diphenylacetonitrile anion reacting with it rather than the product. |
| Formation of an Elimination Byproduct (Unsaturated Nitrile) | The strong basic conditions promote the elimination of HBr from the product. | Use the minimum effective concentration of the base. Control the reaction temperature; lower temperatures can disfavor elimination. Minimize the reaction time after the starting material is consumed. |
| Formation of Hydrolysis Byproducts (Amide/Carboxylic Acid) | Presence of water in the reaction mixture.[1] | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Colored (Yellow/Brown) | Impurities carried over from the diphenylacetonitrile starting material, such as benzophenone (B1666685) from autoxidation.[1] | Purify the diphenylacetonitrile before use. Recrystallize the final product from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove colored impurities. |
Experimental Protocols
General Synthesis of this compound
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add diphenylacetonitrile and a phase-transfer catalyst (e.g., benzalkonium bromide) to an excess of 1,2-dibromoethane.
-
Addition of Base: Begin stirring the mixture vigorously and slowly add a concentrated aqueous solution of sodium hydroxide through the dropping funnel. Control the rate of addition to maintain the desired reaction temperature.
-
Reaction: After the addition is complete, continue stirring at the specified temperature for the required duration. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture and add water to dissolve the inorganic salts. Separate the organic layer.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2,2-diphenylbutyronitrile Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful alkylation of 4-Bromo-2,2-diphenylbutyronitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions to optimize your reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate Base: The chosen base may not be strong enough to efficiently deprotonate the amine nucleophile. 2. Steric Hindrance: The bulky diphenyl groups on the butyronitrile (B89842) can sterically hinder the approach of the nucleophile. 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures. 4. Poor Solvent Choice: The solvent may not be suitable for an S(_N)2 reaction, potentially solvating the nucleophile too strongly (protic solvents) or not dissolving the reactants adequately.[1][2][3] 5. Short Reaction Time: The reaction may be slow and require more time to reach completion.[1] | 1. Base Selection: Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or an inorganic base like sodium carbonate.[1][2] The pKa of the conjugate acid of the base should be higher than the pKa of the protonated amine. 2. Increase Temperature: Heat the reaction mixture. Temperatures around 70-80°C have been shown to be effective.[1][2] 3. Solvent Optimization: Employ polar aprotic solvents such as acetonitrile (B52724) or glycerol (B35011) formal, which are known to favor S(_N)2 reactions.[1][2][3] 4. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 24-48 hours) if necessary.[1] 5. Add Catalyst: A catalytic amount of potassium iodide can be beneficial, as iodide is a better leaving group than bromide and can increase the reaction rate through the Finkelstein reaction.[2] |
| Formation of Side Products | 1. Overalkylation: If a primary amine is used as the nucleophile, it can be alkylated twice, leading to a tertiary amine byproduct.[4] 2. Elimination Reactions: Under strongly basic conditions or at high temperatures, elimination of HBr from the starting material or the product can occur. 3. Hydrolysis of Nitrile: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, especially under acidic or basic conditions at elevated temperatures.[1] 4. Instability of Reactants or Products: The tertiary hydroxyl group on certain nucleophiles (like 4-(4-chlorophenyl)-4-hydroxypiperidine) can be eliminated under acidic conditions.[1] | 1. Control Stoichiometry: Use a slight excess of the amine nucleophile to favor mono-alkylation. For primary amines, consider using a large excess or a protecting group strategy if dialkylation is a significant issue. 2. Milder Conditions: Use the mildest effective base and the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis. Use anhydrous solvents and dry glassware. 4. pH Control: Avoid acidic workup conditions if your product contains acid-sensitive functional groups.[1] |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The presence of both organic and aqueous layers with surfactants or salts can lead to stable emulsions. 2. Co-elution of Impurities: Starting materials or byproducts may have similar polarities to the desired product, making chromatographic separation challenging. | 1. Breaking Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Alternatively, filter the entire mixture through a pad of Celite.[5] 2. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Consider purification by crystallization if the product is a solid.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for the alkylation of this compound with an amine?
A1: The reaction typically proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The amine acts as a nucleophile, attacking the carbon atom bonded to the bromine, which is the electrophilic center. The bromine atom is displaced as a bromide ion.
Q2: Which solvents are most suitable for this reaction?
A2: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more reactive.[3][7][8] Acetonitrile and glycerol formal have been successfully used in the literature.[1][2] Solvents to avoid include polar protic solvents like water and alcohols, which can form hydrogen bonds with the amine nucleophile, reducing its nucleophilicity.[1][3]
Q3: My reaction is very slow. What can I do to speed it up?
A3: Increasing the reaction temperature is a common way to increase the reaction rate.[1] You can also try using a more polar aprotic solvent or adding a catalytic amount of potassium iodide.[2] Ensure that your base is appropriate and present in a sufficient amount to deprotonate the nucleophile effectively.
Q4: I am seeing a byproduct that I suspect is the result of nitrile hydrolysis. How can I prevent this?
A4: Nitrile hydrolysis is often catalyzed by acid or base in the presence of water.[1] To prevent this, ensure your reaction is carried out under anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the hydrolysis occurs during an acidic or basic workup, try to neutralize the reaction mixture carefully at a low temperature before extraction.
Q5: Is overalkylation a concern when using a primary amine as the nucleophile?
A5: Yes, overalkylation to form the tertiary amine is a potential side reaction.[4] To minimize this, you can use an excess of the primary amine relative to the this compound. This increases the probability that the alkylating agent will react with the primary amine rather than the secondary amine product.
Quantitative Data
The following table summarizes reaction conditions and yields from literature sources for the N-alkylation of a piperidine (B6355638) derivative with this compound.
| Nucleophile | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine | DIPEA | Acetonitrile | None | 70 | 30 | 66 | [1] |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | Na(_2)CO(_3) | Glycerol formal | KI | 80 | 7 | 97.5 | [2] |
Experimental Protocols
Protocol 1: Alkylation using DIPEA in Acetonitrile [1]
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Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) in acetonitrile.
-
Add diisopropylethylamine (DIPEA) (3.0 eq).
-
Add a solution of this compound (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at 70°C for 30 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
-
Redissolve the crude material in dichloromethane (B109758) and purify by silica (B1680970) gel column chromatography using 5% methanol (B129727) in dichloromethane as the eluent.
Protocol 2: Alkylation using Sodium Carbonate in Glycerol Formal [2]
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To a reaction vessel, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), sodium carbonate (1.09 eq), and a catalytic amount of potassium iodide.
-
Add glycerol formal as the solvent.
-
Add this compound (1.10 eq).
-
Stir the reaction mixture at 80°C for 7 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, add water, stir, and filter the mixture under vacuum.
-
Wash the resulting solid with water and dry under reduced pressure.
Visualizations
Caption: A generalized experimental workflow for the alkylation of this compound.
Caption: A troubleshooting decision tree for the alkylation reaction.
References
- 1. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008080601A2 - Process for the preparation of loperamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. epichem.com [epichem.com]
- 8. Diphenoxylate - Wikipedia [en.wikipedia.org]
Stability of 4-Bromo-2,2-diphenylbutyronitrile under acidic and basic conditions
Technical Support Center: 4-Bromo-2,2-diphenylbutyronitrile
This technical support center provides guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern is the hydrolysis of the nitrile functional group. This reaction is generally slow in neutral water but is significantly accelerated by the presence of strong acids or bases, especially with heating.[1][2] The hydrolysis proceeds in two stages, first forming an intermediate amide, which is then further hydrolyzed to a carboxylic acid.[1][2][3]
Q2: What are the expected degradation products under acidic conditions?
A2: Under acidic conditions (e.g., heating with dilute hydrochloric acid), this compound is expected to hydrolyze to 4-bromo-2,2-diphenylbutanoic acid and an ammonium (B1175870) salt, such as ammonium chloride.[1][2] The reaction typically requires elevated temperatures to proceed at a significant rate.[1][4]
Q3: What are the expected degradation products under basic conditions?
A3: Under basic conditions (e.g., heating with sodium hydroxide (B78521) solution), two main degradation pathways are possible:
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Hydrolysis: The nitrile group can hydrolyze to form the sodium salt of 4-bromo-2,2-diphenylbutanoic acid and ammonia (B1221849) gas.[1][2]
-
Elimination: A competing reaction is the elimination of hydrogen bromide (HBr) from the alkyl chain to form 2,2-diphenyl-3-butenenitrile. This is particularly favored by strong bases and higher temperatures.[5]
Q4: Can the hydrolysis reaction be stopped at the intermediate amide stage?
A4: While the hydrolysis of a nitrile proceeds through an amide intermediate, isolating this amide is often difficult because its hydrolysis to the carboxylic acid can be faster than the initial hydrolysis of the nitrile.[6] Achieving a selective conversion to 4-bromo-2,2-diphenylbutanamide would require carefully controlled, mild reaction conditions.[7][8]
Q5: How does the structure of this compound affect its stability?
A5: The two bulky phenyl groups attached to the carbon adjacent to the nitrile group create significant steric hindrance. This hindrance can slow the rate of nucleophilic attack (by water or hydroxide) on the nitrile carbon, potentially making this compound more resistant to hydrolysis than less hindered nitriles.[8][9]
Q6: What are the recommended storage conditions for this compound?
A6: To minimize degradation, the compound should be stored in a cool, dry place, protected from moisture and strong acids or bases. For solutions, using a neutral, aprotic solvent is recommended for long-term stability. If an aqueous solution is necessary, it should be prepared fresh and maintained at a neutral pH.
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of parent compound in a basic reaction mixture, but the expected carboxylic acid is not the major product. | An elimination reaction may be occurring, forming 2,2-diphenyl-3-butenenitrile.[5] | Use a milder base or lower the reaction temperature. Analyze the reaction mixture for the presence of an alkene using techniques like GC-MS or NMR. |
| The hydrolysis reaction is proceeding much slower than expected. | The steric hindrance from the two phenyl groups can significantly slow the reaction rate.[8][9] | Increase the reaction temperature, use a more concentrated acid or base, or extend the reaction time. Monitor the reaction progress by HPLC or TLC. |
| An unexpected amide peak appears in the analysis of a forced degradation study. | The analysis was performed before the hydrolysis was complete. The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid.[3] | Continue the degradation study for a longer duration or under more stringent conditions to drive the reaction to completion. Use the amide as a potential impurity marker. |
| The compound degrades even under neutral pH conditions. | The compound may be sensitive to light (photodegradation) or elevated temperatures (thermal degradation). | Conduct stability studies in light-protected containers (amber vials). Evaluate thermal stability by storing samples at various temperatures and analyzing for degradation over time. |
Data Presentation: Summary of Degradation Pathways
Table 1: Predicted Degradation Products of this compound
| Condition | Primary Pathway | Major Products | Byproducts |
| Acidic (e.g., HCl, H₂O, Heat) | Nitrile Hydrolysis | 4-Bromo-2,2-diphenylbutanoic Acid | Ammonium Chloride (NH₄Cl)[1][2] |
| Basic (e.g., NaOH, H₂O, Heat) | Nitrile Hydrolysis | Sodium 4-bromo-2,2-diphenylbutanoate | Ammonia (NH₃)[1][2] |
| Strongly Basic (e.g., KOH in Ethanol, Heat) | Elimination (E2) | 2,2-Diphenyl-3-butenenitrile | Potassium Bromide (KBr), Water (H₂O)[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and 1 M hydrochloric acid.
-
Incubation: Transfer the solution to a sealed vial and place it in a water bath at 60°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 1 M sodium hydroxide to stop the reaction.
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Analysis: Dilute the neutralized sample with the mobile phase and analyze by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) to quantify the parent compound and detect degradation products.
Protocol 2: Forced Degradation Study - Basic Conditions
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 1 M sodium hydroxide.
-
Incubation: Transfer the solution to a sealed vial and place it in a water bath at 60°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 1 M hydrochloric acid to stop the reaction.
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC. Pay close attention to potential new peaks corresponding to both hydrolysis and elimination products.
Visualizations
Caption: Predicted pathway for acid-catalyzed hydrolysis.
Caption: Competing degradation pathways under basic conditions.
Caption: Troubleshooting logic for unexpected degradation results.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgsyn.org [orgsyn.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Incompatible reagents with 4-Bromo-2,2-diphenylbutyronitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,2-diphenylbutyronitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1][2] Reactions with these reagents can lead to degradation of the molecule, side product formation, and potentially hazardous situations.
Q2: What happens when this compound is exposed to strong bases?
A2: Strong bases can initiate two primary reaction pathways: elimination and substitution of the bromide leaving group. Due to the significant steric hindrance caused by the two phenyl groups on the carbon adjacent to the nitrile, the bimolecular nucleophilic substitution (SN2) pathway is expected to be slow.[1][3][4] Instead, elimination of hydrogen bromide to form an alkene (E2 pathway) is a more likely outcome, especially with strong, non-nucleophilic bases. With strong and nucleophilic bases, a mixture of substitution and elimination products can be expected.[5] Furthermore, under harsh basic conditions (e.g., heating with concentrated sodium hydroxide), hydrolysis of the nitrile group to a carboxylate salt can occur.[6][7]
Q3: Can I use sodium hydroxide (B78521) (NaOH) in reactions with this compound?
A3: Caution is advised when using sodium hydroxide. While a patent for the synthesis of this compound mentions the use of NaOH as a catalyst, it also warns that prolonged reaction times can lead to the formation of side products.[8] Depending on the concentration, solvent, and temperature, NaOH can act as a base to promote elimination or as a nucleophile in a slow substitution reaction. It can also induce hydrolysis of the nitrile group.
Q4: What is the effect of strong acids on this compound?
A4: Strong acids, particularly in the presence of water and heat, can catalyze the hydrolysis of the nitrile functional group to a carboxylic acid.[5][6][7][9] This reaction proceeds through a protonated nitrile intermediate, which is more susceptible to nucleophilic attack by water.
Q5: Which oxidizing agents should be avoided with this compound?
A5: While alkyl halides are not typically considered oxidizing agents themselves, they can be oxidized under certain conditions.[10] Strong oxidizing agents should be avoided. Specific reactions with common laboratory oxidizing agents have not been extensively documented for this particular molecule, but as a general precaution, reagents like potassium permanganate (B83412), chromium-based oxidants, and others should be considered incompatible unless experimental evidence suggests otherwise. The Kornblum oxidation is a known reaction that converts alkyl halides to carbonyl compounds using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often in the presence of a base.[11]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Suggested Action & Explanation |
| Low or no yield of the desired substitution product when using a strong base. | Elimination reaction is the major pathway. The bulky diphenyl groups sterically hinder the SN2 substitution reaction, making the E2 elimination reaction more favorable.[1][3][4] | Consider using a less sterically hindered substrate if possible. If substitution is desired, a weaker, more nucleophilic base at lower temperatures might favor the SN2 pathway, although elimination will likely still be a competitive side reaction. |
| Formation of an unexpected alkene product. | Reaction with a strong base promoting E2 elimination. Strong bases, especially non-nucleophilic ones like potassium tert-butoxide, will favor the removal of a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. | To avoid elimination, use non-basic nucleophiles if the desired reaction is substitution. If elimination is to be avoided entirely, the use of strong bases should be prevented. |
| The product has a carboxylic acid group instead of a nitrile. | Hydrolysis of the nitrile group. This can occur under either strong acidic or strong basic conditions, often accelerated by heat.[5][6][7][9] | Ensure that the reaction and work-up conditions are neutral. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Use anhydrous solvents if the reaction is sensitive to water. |
| A complex mixture of products is obtained. | Multiple reaction pathways are occurring simultaneously. This is likely when using a reagent that is both a strong base and a strong nucleophile, leading to a mixture of substitution and elimination products. Nitrile hydrolysis could also be a contributing factor. | To improve selectivity, carefully choose the reagent. For substitution, a good nucleophile that is a weak base is preferred. For elimination, a strong, non-nucleophilic base is ideal. Control the reaction temperature, as higher temperatures often favor elimination. |
| The reaction is unexpectedly slow or does not proceed. | Steric hindrance around the reaction center. The two phenyl groups create significant steric bulk, which can slow down even expected reactions. | Increase the reaction time or temperature, but be mindful that this may also promote side reactions like elimination or hydrolysis. Consider using a more reactive leaving group if modification of the starting material is an option. |
Incompatible Reagents Summary
| Reagent Class | Specific Examples | Potential Incompatible Outcome(s) |
| Strong Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Potassium tert-butoxide (t-BuOK), Sodium amide (NaNH2), Alkoxides (e.g., Sodium ethoxide) | Elimination (E2) to form an alkene, Nucleophilic Substitution (SN2, likely slow), Hydrolysis of the nitrile group. |
| Strong Acids | Hydrochloric acid (HCl), Sulfuric acid (H2SO4), Nitric acid (HNO3) | Hydrolysis of the nitrile group to a carboxylic acid. |
| Strong Oxidizing Agents | Potassium permanganate (KMnO4), Chromic acid (H2CrO4), Dimethyl sulfoxide (DMSO, under certain conditions) | Oxidation of the alkyl bromide. |
Reaction Pathways
Caption: Incompatible reaction pathways for this compound.
Experimental Workflow: Troubleshooting Product Formation
Caption: Logical workflow for troubleshooting unexpected product formation.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. ocw.uci.edu [ocw.uci.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102030682A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. quora.com [quora.com]
- 11. Kornblum oxidation - Wikipedia [en.wikipedia.org]
Preventing cyclization side products in reactions of 4-Bromo-2,2-diphenylbutyronitrile
Welcome to the technical support center for 4-Bromo-2,2-diphenylbutyronitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of cyclization side products in their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cyclization side product observed in reactions with this compound?
A1: The primary cyclization side product is 3,3-diphenylpyrrolidin-2-imine. This occurs via an intramolecular nucleophilic attack of the nitrile nitrogen on the electrophilic carbon bearing the bromine atom, forming a five-membered ring. This reaction is often promoted by basic conditions and elevated temperatures.
Q2: How can I detect the formation of the 3,3-diphenylpyrrolidin-2-imine side product?
A2: The formation of the cyclized imine can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. In ¹H NMR, the disappearance of the characteristic triplet of the methylene (B1212753) group adjacent to the bromine in the starting material and the appearance of new signals corresponding to the pyrrolidine (B122466) ring protons would indicate cyclization. The imine C=N bond will also have a characteristic signal in the ¹³C NMR spectrum. Mass spectrometry will show a molecular ion peak corresponding to the cyclized product (C₁₆H₁₄N₂), which has a molecular weight of 234.30 g/mol .
Q3: What are the key factors that promote the formation of this cyclization side product?
A3: The key factors that favor the formation of 3,3-diphenylpyrrolidin-2-imine are:
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Reaction Temperature: Higher temperatures provide the activation energy for the intramolecular cyclization to occur.
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Reaction Time: Prolonged reaction times increase the likelihood of the side reaction.
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Base Strength: Strong bases can deprotonate the α-carbon to the nitrile, but can also facilitate the cyclization. The choice of base is critical.
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Solvent Polarity: The solvent can influence the rate of both the desired intermolecular reaction and the undesired intramolecular cyclization.
Troubleshooting Guides
Issue: Significant formation of a major byproduct with a mass corresponding to the cyclized product is observed by LC-MS.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Start at room temperature or below and gradually increase only if the desired reaction is too slow. | Intramolecular cyclization often has a higher activation energy than the desired intermolecular reaction.[1] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Minimizing the time the product is exposed to reaction conditions reduces the chance of side product formation.[2] |
| Inappropriate Base | Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Alternatively, consider using a weaker base like potassium carbonate or sodium bicarbonate if the nucleophile is a strong one. | Strong, less hindered bases can promote the intramolecular cyclization. Sterically hindered bases are less likely to participate in or promote the cyclization. |
| Solvent Choice | Screen different solvents. Aprotic polar solvents like acetonitrile (B52724) or DMF are common, but less polar solvents like THF or toluene (B28343) might disfavor the cyclization. | The solvent can affect the conformation of the substrate and the transition state energies for both the desired reaction and the cyclization. |
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of the desired product versus the cyclization side product in a typical amination reaction. Note: This data is representative and may vary depending on the specific substrate and reaction.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Cyclized Side Product Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 75 | 15 |
| 2 | DIPEA | Acetonitrile | 80 | 24 | 85 | 5 |
| 3 | NaH | THF | 65 | 12 | 60 | 30 |
| 4 | DIPEA | THF | 65 | 12 | 90 | <2 |
| 5 | K₂CO₃ | DMF | 100 | 12 | 65 | 25 |
Experimental Protocols
Optimized Protocol for the Amination of this compound with a Primary Amine
This protocol is designed to minimize the formation of the 3,3-diphenylpyrrolidin-2-imine side product.
Materials:
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This compound
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Primary amine (1.2 equivalents)
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Diisopropylethylamine (DIPEA) (2.0 equivalents)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous THF.
-
Add the primary amine (1.2 equivalents) to the solution.
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Add DIPEA (2.0 equivalents) dropwise to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS every 2-4 hours.
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C and continue to monitor. Avoid high temperatures.
-
Once the starting material is consumed, quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing cyclization.
References
Technical Support Center: Catalyst Selection for 4-Bromo-2,2-diphenylbutyronitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2,2-diphenylbutyronitrile, with a focus on catalyst selection to improve reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the alkylation of diphenylacetonitrile (B117805) with 1,2-dibromoethane (B42909) using phase transfer catalysis (PTC). This method is favored for its operational simplicity and improved reaction rates and yields compared to traditional approaches.
Q2: Why is a catalyst necessary for this reaction?
A2: The reaction involves the deprotonation of diphenylacetonitrile by a base to form a carbanion, which then acts as a nucleophile. In a two-phase system (typically an organic solvent and an aqueous base), the reactants are in separate phases. A phase transfer catalyst is crucial for transporting the reacting species (the carbanion or the hydroxide (B78521) ion) from the aqueous phase to the organic phase where the reaction with 1,2-dibromoethane occurs. Without a catalyst, the reaction is often very slow or does not proceed at all. A Chinese patent suggests that using sodium hydroxide alone as a catalyst results in a long reaction time of about 24 hours and the potential for side reactions.[1]
Q3: What types of catalysts are effective for this synthesis?
A3: Quaternary ammonium (B1175870) salts are the most commonly employed phase transfer catalysts for this reaction. These include, but are not limited to, Benzalkonium bromide, Tetrabutylammonium bromide (TBAB), and Benzyltriethylammonium chloride (BTEAC). These catalysts efficiently shuttle the anionic species between the aqueous and organic phases, thereby accelerating the reaction. A patent has demonstrated that the use of benzalkonium bromide and sodium hydroxide as catalysts significantly improves the reaction rate and yield.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Ineffective mixing of the aqueous and organic phases. | - Ensure vigorous stirring to maximize the interfacial area between the two phases. The rate of a phase transfer catalyzed reaction is often dependent on the stirring speed. |
| Incorrect choice or insufficient amount of catalyst. | - Screen different quaternary ammonium salt catalysts (e.g., Benzalkonium bromide, TBAB, BTEAC) to find the most effective one for your specific conditions. - Ensure the catalyst concentration is optimal. Typically, 1-5 mol% of the catalyst relative to the limiting reagent is a good starting point. | |
| Inappropriate base concentration. | - The concentration of the aqueous base (e.g., NaOH, KOH) is critical. A 50-60% w/w aqueous solution is often effective. Lower concentrations may be less effective at deprotonating the diphenylacetonitrile, while excessively high concentrations can sometimes lead to side reactions or catalyst degradation.[2] | |
| Low reaction temperature. | - While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can often increase the reaction rate. However, be cautious as higher temperatures may also promote side reactions. A patented procedure suggests a reaction temperature of 90-98°C.[1] | |
| Formation of Side Products (e.g., Dialkylated Product) | Use of an excess of the alkylating agent or strong base. | - Carefully control the stoichiometry of the reactants. Use a slight excess of 1,2-dibromoethane. - The formation of a dialkylated byproduct, 1,4-bis(dicyanodiphenylmethyl)butane, can occur. Optimizing the molar ratio of reactants can minimize this. |
| Presence of impurities in starting materials. | - Ensure the purity of diphenylacetonitrile and 1,2-dibromoethane. Impurities can interfere with the reaction or lead to unwanted byproducts. | |
| Reaction Stalls Before Completion | Catalyst poisoning or degradation. | - Some catalysts can be sensitive to high temperatures or prolonged exposure to strong bases. If the reaction stalls, consider adding a fresh portion of the catalyst. - Ensure that the starting materials and solvent are free of impurities that could poison the catalyst. |
| Insufficient base. | - Ensure that a sufficient molar excess of the base is used to drive the deprotonation of diphenylacetonitrile to completion. |
Catalyst Performance Data
| Catalyst | Typical Base | Reported Reaction Time | Reported Yield | Notes |
| Benzalkonium bromide | 60% aq. NaOH | 4-6 hours[1] | Improved yield[1] | A patent claims this combination significantly improves reaction rate and yield.[1] |
| Tetrabutylammonium bromide (TBAB) | 50% aq. KOH/NaOH | Varies (typically several hours) | Generally high | A very common and effective PTC catalyst for alkylation reactions.[2] |
| Benzyltriethylammonium chloride (BTEAC) | 50% aq. NaOH | Varies (typically several hours) | Generally high | Another widely used and effective PTC catalyst for similar transformations.[3] |
| Sodium Hydroxide (as catalyst) | N/A | ~24 hours[1] | Not specified, but implied to be lower | Using NaOH alone is reported to be slow and may lead to side reactions.[1] |
Experimental Protocols
General Experimental Protocol for Phase Transfer Catalyzed Synthesis of this compound
This protocol is adapted from a patented procedure and can be modified to screen different phase transfer catalysts.[1]
Materials:
-
Diphenylacetonitrile
-
1,2-Dibromoethane (excess)
-
Selected Phase Transfer Catalyst (e.g., Benzalkonium bromide, TBAB, BTEAC)
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Organic Solvent (e.g., Toluene or Dichloromethane)
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Water
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge the diphenylacetonitrile and the organic solvent.
-
Add the selected phase transfer catalyst (e.g., 2-5 mol% relative to diphenylacetonitrile).
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Begin vigorous stirring of the organic mixture.
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Slowly add the aqueous solution of the base (e.g., 50-60% NaOH) to the reaction mixture. An exotherm may be observed.
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After the addition of the base, add 1,2-dibromoethane dropwise to the mixture.
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Heat the reaction mixture to the desired temperature (e.g., 40-95°C) and maintain for the desired reaction time (monitor by TLC or GC). The patented procedure suggests heating to 90-98°C for 4-6 hours.[1]
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Upon completion, cool the reaction mixture to room temperature.
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Add water to dissolve the inorganic salts and separate the organic layer.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting low conversion rates in 4-Bromo-2,2-diphenylbutyronitrile reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 4-Bromo-2,2-diphenylbutyronitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a very low or no conversion in my reaction. What are the primary causes?
A1: Low to no conversion in the synthesis of this compound can stem from several factors. The most common issues are related to the reagents' quality, inefficient phase transfer catalysis, or improper reaction conditions. A systematic approach to troubleshooting is recommended.
Q2: How critical is the quality of my starting materials and reagents?
A2: The purity of your starting materials is paramount.
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Diphenylacetonitrile (B117805): Ensure it is free from acidic impurities and has a purity of >98%. Impurities can interfere with the deprotonation step.
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1,2-Dibromoethane: Use a freshly distilled or high-purity grade. The presence of impurities can lead to side reactions.
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Sodium Hydroxide (B78521) (NaOH): Use a high-purity grade. The concentration of the aqueous solution is a critical parameter. A 60% (w/w) solution is recommended.[1]
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Benzalkonium Bromide: This phase transfer catalyst is crucial for the reaction. Ensure it is of good quality and not degraded.
Q3: My conversion rate is still low despite using high-purity reagents. What should I investigate next?
A3: If reagent quality is confirmed, focus on the reaction parameters and the efficiency of the phase transfer catalysis.
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Insufficient Mixing: The reaction is a two-phase system (organic and aqueous). Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
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Improper Temperature Control: The reaction temperature significantly influences the rate and selectivity. The recommended temperature is between 90-98°C.[1] Lower temperatures will result in a sluggish reaction, while excessively high temperatures can promote side reactions.
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Ineffective Phase Transfer Catalyst (PTC): The benzalkonium bromide may be inefficient. Consider increasing the catalyst loading or ensuring its proper dissolution.
Q4: I am observing the formation of byproducts. What are the likely side reactions?
A4: Several side reactions can occur, leading to a lower yield of the desired product.
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Hydrolysis of the Nitrile: Under strong basic conditions and elevated temperatures, the nitrile group of either the starting material or the product can be hydrolyzed to the corresponding amide or carboxylic acid.
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Elimination Reaction: 1,2-Dibromoethane can undergo elimination to form vinyl bromide, especially in the presence of a strong base.
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Di-alkylation: Although less common due to steric hindrance, it is possible for the product to undergo a second alkylation.
Q5: How can I optimize the reaction conditions to improve my conversion rate?
A5: Optimization should be approached systematically. Refer to the data tables below for a summary of how different parameters can affect the reaction outcome. Key parameters to optimize include:
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Reaction Temperature: Maintain a stable temperature within the 90-98°C range.[1]
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Reaction Time: A reaction time of 4-6 hours at the optimal temperature is suggested.[1] Prolonged reaction times can lead to byproduct formation.
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Concentration of NaOH: A 60% aqueous solution is reported to be effective.[1] Deviations from this may impact the deprotonation equilibrium.
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Catalyst Loading: Ensure an adequate amount of benzalkonium bromide is used to facilitate the transfer of the diphenylacetonitrile anion to the organic phase.
Data Presentation
Table 1: Effect of Reaction Parameters on Conversion Rate (Qualitative)
| Parameter | Condition | Expected Impact on Conversion Rate | Notes |
| Temperature | < 90°C | Low | Reaction is slow. |
| 90-98°C | Optimal | Recommended range for good reaction rate.[1] | |
| > 100°C | Potentially Lower | Increased risk of side reactions and reagent decomposition. | |
| Reaction Time | < 4 hours | Low | Incomplete reaction. |
| 4-6 hours | Optimal | Sufficient time for reaction completion.[1] | |
| > 6 hours | Potentially Lower | Increased formation of byproducts. | |
| NaOH Concentration | < 50% | Low | Inefficient deprotonation of diphenylacetonitrile. |
| 60% | Optimal | Effective concentration for anion formation.[1] | |
| > 70% | Potentially Lower | May increase the rate of nitrile hydrolysis. | |
| Stirring Speed | Low | Low | Poor mixing, limited interfacial area. |
| High/Vigorous | Optimal | Maximizes contact between the two phases. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a patented procedure and is intended for guidance.[1]
Materials:
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Diphenylacetonitrile
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1,2-Dibromoethane
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Sodium Hydroxide (pellets or flakes)
-
Benzalkonium Bromide
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Deionized Water
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Toluene (or another suitable organic solvent)
Equipment:
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Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.
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Heating mantle with a temperature controller.
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Separatory funnel
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Büchner funnel and filter paper
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Crystallization dish
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Vacuum oven
Procedure:
-
Preparation of 60% NaOH Solution: Carefully and slowly dissolve 60 g of sodium hydroxide in 40 g of deionized water with cooling. Caution: This process is highly exothermic.
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Reaction Setup: In the three-necked flask, add 1,2-dibromoethane, diphenylacetonitrile, and benzalkonium bromide. Begin stirring to ensure a homogeneous mixture.
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Addition of Base: Slowly add the prepared 60% NaOH solution to the reaction mixture via the dropping funnel while maintaining vigorous stirring. Control the rate of addition to keep the internal temperature below 90°C.
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Initial Stirring: After the complete addition of the NaOH solution, continue stirring for 60-70 minutes without external heating.
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Heating and Reaction: Slowly heat the mixture to 90-98°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
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Work-up:
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After the reaction is complete, cool the mixture to below 70°C.
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Add water to the flask and continue stirring to dissolve the inorganic salts.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with water until the aqueous layer is neutral.
-
-
Crystallization and Isolation:
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Concentrate the organic layer under reduced pressure.
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Cool the concentrated solution to induce crystallization. Further cooling to 5-15°C can improve the yield.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a vacuum oven at a low temperature to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low conversion rates.
References
Storage and handling conditions to prevent degradation of 4-Bromo-2,2-diphenylbutyronitrile
This technical support center provides guidance on the proper storage and handling of 4-Bromo-2,2-diphenylbutyronitrile to prevent its degradation. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] While some suppliers recommend room temperature storage[3], others suggest refrigeration at 2-8°C.[4] For specific long-term storage recommendations, it is always best to consult the product label provided by the supplier.[5]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][6] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.
Q3: What signs indicate potential degradation of the compound?
A3: Visual indicators of degradation can include a change in color from its typical off-white or yellowish powder appearance, or a change in its physical state.[1][6] For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to check for the presence of impurities.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways are initiated by exposure to heat, light, or incompatible substances.[6] Thermal decomposition can lead to the release of hazardous gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen bromide.[6]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye protection.[5][7] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][5]
Troubleshooting Guide
This guide is designed to help you troubleshoot potential issues related to the degradation of this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of the starting material. | 1. Verify Purity: Check the purity of your this compound stock using a suitable analytical method (e.g., HPLC, GC, or NMR). 2. Review Storage: Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed). 3. Check for Contamination: Ensure that the compound has not come into contact with incompatible materials such as strong acids, bases, or oxidizing agents. |
| Change in physical appearance of the compound (e.g., discoloration) | Exposure to light, heat, or air. | 1. Isolate the Affected Batch: Segregate the discolored batch to prevent its use in further experiments. 2. Re-evaluate Storage: Move the compound to a more suitable storage location, such as a desiccator in a refrigerator, and ensure the container is opaque or protected from light. 3. Perform Quality Control: Test the purity of the affected batch to determine if it is still usable for your application. |
| Inconsistent results between different batches of the compound | Variation in purity or degradation of an older batch. | 1. Date all Batches: Always label containers with the date of receipt and the date of first opening. 2. Use FIFO (First-In, First-Out): Use older batches of the compound first to minimize the risk of degradation over time. 3. Qualify New Batches: Before use in a critical experiment, qualify new batches by comparing their analytical data (e.g., melting point, spectral data) with a reference standard. |
Quantitative Data Summary
| Parameter | Value | Source |
| Appearance | Off-white to yellowish powder | [1][6] |
| Melting Point | 65-69 °C | [3][6] |
| Solubility | Soluble in methanol, practically insoluble in water | [3][6] |
| Recommended Storage | Room temperature or 2-8°C (refrigerator) | [3][4] |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific HPLC system and column.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve in a suitable solvent, such as acetonitrile (B52724) or methanol, to a final concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of standards for calibration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for addressing unexpected experimental outcomes with this compound.
References
- 1. fishersci.dk [fishersci.dk]
- 2. 4-BROMOBUTYRONITRILE - Safety Data Sheet [chemicalbook.com]
- 3. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Bromo-2, 2-Diphenylbutyronitrile Manufacturers, with SDS [mubychem.com]
- 7. tcichemicals.com [tcichemicals.com]
Validation & Comparative
Comparative ¹H NMR Analysis of 4-Bromo-2,2-diphenylbutyronitrile and its Analogs
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopic data for 4-Bromo-2,2-diphenylbutyronitrile and its structural analogs. This information is crucial for the unambiguous identification and characterization of these compounds, which are valuable intermediates in the synthesis of various biologically active molecules. The data presented herein, supported by detailed experimental protocols, will aid researchers in confirming the structure and purity of their synthesized compounds.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its parent compound, diphenylacetonitrile. The data for the chloro- and iodo-analogs are predicted based on established trends in the effects of halogens on chemical shifts. All spectra are referenced to tetramethylsilane (B1202638) (TMS) in deuterated chloroform (B151607) (CDCl₃).
| Compound Name | Aromatic Protons (10H) Chemical Shift (δ ppm) | -CH₂-CH₂-Br (2H) Chemical Shift (δ ppm) | -CH₂-CH₂-Br (2H) Chemical Shift (δ ppm) |
| This compound | ~7.3-7.5 (m) | ~3.5 (t) | ~2.8 (t) |
| 4-Chloro-2,2-diphenylbutyronitrile | ~7.3-7.5 (m) | ~3.6 (t) | ~2.8 (t) |
| 4-Iodo-2,2-diphenylbutyronitrile | ~7.3-7.5 (m) | ~3.3 (t) | ~2.8 (t) |
| Diphenylacetonitrile | 7.25 - 7.45 (m)[1] | - | - |
Note: The chemical shifts for the chloro- and iodo-analogs are estimated. The methylene (B1212753) protons adjacent to the halogen will be most affected, with the downfield shift proportional to the electronegativity of the halogen (Cl > Br > I). The phenyl protons are expected to show minimal variation.
Experimental Protocol
A general procedure for the acquisition of ¹H NMR spectra for 2,2-diphenylbutyronitrile (B8807758) derivatives is provided below.
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Reference: TMS
-
Temperature: 297K[2]
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 10 ppm, centered around 5 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
Workflow for ¹H NMR Analysis
The following diagram illustrates the general workflow for the ¹H NMR analysis of synthesized 4-halo-2,2-diphenylbutyronitrile derivatives.
Caption: General workflow for the synthesis and 1H NMR analysis of 4-halo-2,2-diphenylbutyronitrile derivatives.
Structural Insights from ¹H NMR
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals that are characteristic of its structure. The ten protons of the two phenyl groups will appear as a complex multiplet in the aromatic region (typically between 7.3 and 7.5 ppm). The aliphatic portion of the molecule gives rise to two triplets. The methylene group adjacent to the bromine atom (-CH₂-Br) is deshielded and will appear further downfield (around 3.5 ppm) compared to the other methylene group (-CH₂-C(Ph)₂CN), which is expected around 2.8 ppm. The coupling between these two adjacent methylene groups results in the triplet splitting pattern for both signals. By comparing the chemical shifts of the methylene protons in the bromo-, chloro-, and iodo-analogs, one can observe the influence of the halogen's electronegativity on the local electronic environment.
References
Unveiling the Carbon Skeleton: A Comparative 13C NMR Analysis of 4-Bromo-2,2-diphenylbutyronitrile
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a definitive map of the carbon framework within a molecule. This guide offers a comparative analysis of the 13C NMR characterization of 4-Bromo-2,2-diphenylbutyronitrile, presenting key spectral data alongside related structures to aid in spectral interpretation and compound verification.
This compound is a versatile building block in organic synthesis, notably utilized in the preparation of various neurologically active compounds.[1] Its structure incorporates several key features: two phenyl rings, a quaternary carbon, a nitrile group, and a bromoethyl chain. Each of these moieties contributes a unique set of signals in the 13C NMR spectrum, providing a distinct fingerprint for the molecule.
Comparative 13C NMR Data
To facilitate a clear understanding of the 13C NMR spectrum of this compound, the following table presents its chemical shift data alongside those of two structurally related compounds: Diphenylacetonitrile and 4-Bromobutyronitrile. This comparison allows for the attribution of specific resonances to the different carbon environments within the target molecule.
| Carbon Atom Assignment | This compound (ppm) | Diphenylacetonitrile (ppm)[2][3][4] | 4-Bromobutyronitrile (ppm)[5][6] |
| Quaternary Phenyl C (C-ipso) | Data not explicitly detailed | 136.5 | - |
| Aromatic CH (C-ortho, meta, para) | Data not explicitly detailed | 129.3, 128.9, 127.9 | - |
| Quaternary C (C2) | Data not explicitly detailed | 42.7 | - |
| Nitrile C (CN) | Data not explicitly detailed | 118.5 | Data not explicitly detailed |
| Methylene C (C3) | Data not explicitly detailed | - | Data not explicitly detailed |
| Methylene C (C4-Br) | Data not explicitly detailed | - | Data not explicitly detailed |
Note: Specific peak assignments for this compound require experimental data which is available through spectral databases such as SpectraBase.[7] The comparison with the substructures provides expected chemical shift regions.
Interpreting the Spectrum: A Logical Approach
The 13C NMR spectrum of this compound can be logically dissected by considering the electronic environment of each carbon atom. The presence of the electron-withdrawing bromine atom will deshield the adjacent carbon (C4), causing its resonance to appear at a higher chemical shift (downfield) compared to a standard alkane chain.[8][9] Conversely, the nitrile carbon (CN) will also exhibit a characteristic downfield shift. The two phenyl groups will produce a set of signals in the aromatic region (typically 125-150 ppm), with the ipso-carbon (the carbon attached to the main butyronitrile (B89842) chain) being distinct. The quaternary carbon (C2), bonded to two phenyl rings, a nitrile group, and another carbon, will have a unique chemical shift influenced by all these substituents.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for acquiring a 13C NMR spectrum, based on general procedures for similar organic compounds.[2]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).
-
Transfer the resulting solution to a 5 mm NMR tube.
2. Data Acquisition:
-
The 13C NMR spectrum is typically recorded on a spectrometer operating at a frequency of 75 or 100 MHz for carbon.
-
A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.
-
A spectral width of approximately 240 ppm is commonly used to ensure all carbon signals are captured.
-
A 30-degree pulse width with a relaxation delay of 2.0 seconds is a typical starting point.
-
Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024) are generally accumulated to achieve a good signal-to-noise ratio.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts of the peaks are referenced to the TMS signal at 0.0 ppm.
Visualizing the Structure-Spectrum Relationship
To visually represent the logical flow of characterizing this compound, the following diagrams illustrate the molecular structure and the general workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for 13C NMR analysis.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Diphenylacetonitrile | C14H11N | CID 6837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diphenylacetonitrile(86-29-3) 13C NMR [m.chemicalbook.com]
- 5. 4-BROMOBUTYRONITRILE(5332-06-9) 13C NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quantum chemistry - Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Quantification of 4-Bromo-2,2-diphenylbutyronitrile: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is critical for ensuring final product quality and process efficiency. This guide provides a comparative overview of analytical methodologies for the quantification of 4-Bromo-2,2-diphenylbutyronitrile, a key chemical intermediate. High-Performance Liquid Chromatography (HPLC) is presented as a primary method, with a detailed experimental protocol based on a validated method for a structurally analogous compound. Additionally, alternative techniques such as Gas Chromatography (GC) are discussed to provide a broader analytical perspective.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the separation and quantification of organic molecules like this compound. Its high resolution enables the effective separation of the main compound from potential process-related impurities. While a specific validated method for this compound is not publicly available in the literature, a method for the structurally similar compound, (4-Bromophenyl){Pyridine-2-yl} Acetonitrile (B52724), provides a strong foundation for method development.[1]
A suggested starting point for an HPLC method for this compound involves a reverse-phase approach using a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for improved peak shape.[2]
Proposed HPLC Method Parameters
Based on the analysis of a related bromo-nitrile compound, the following parameters are recommended as a starting point for the quantification of this compound.[1] Method validation and optimization would be required for this specific analyte.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient (optimization required) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or 30°C |
| Detector | UV-Vis Detector (Wavelength to be determined, likely ~210-230 nm) |
| Diluent | Mobile Phase |
Experimental Workflow for HPLC Analysis
The logical flow of an HPLC analysis, from sample preparation to data analysis, is crucial for obtaining reliable and reproducible results.
Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods can serve as complementary or alternative techniques for the analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds. Given that purity analysis of this compound by GC has been reported, it stands as a viable alternative for quantification, particularly for identifying and quantifying volatile impurities that may be present from the synthesis process.[3] GC coupled with a mass spectrometer (GC-MS) can provide both quantitative data and structural information for impurity identification.[4]
Performance Comparison
A direct experimental comparison is not available in the literature. However, a qualitative comparison based on the general principles of each technique can be made.
| Feature | HPLC | Gas Chromatography (GC) |
| Applicability | Broad range of non-volatile and thermally stable compounds. | Volatile and semi-volatile compounds. |
| Sensitivity | Generally high, especially with UV or MS detectors. | High, particularly with sensitive detectors like FID or MS. |
| Resolution | Excellent for separating complex mixtures. | Very high for volatile compounds. |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | May require derivatization for non-volatile compounds; dissolution in a volatile solvent. |
| Instrumentation Cost | Moderate to High | Moderate to High |
| Primary Use Case | Purity determination, quantification of the main component and non-volatile impurities. | Quantification of volatile impurities, residual solvents, and the main component if sufficiently volatile. |
Detailed Experimental Protocol: Proposed HPLC Method
The following is a detailed protocol for the quantification of this compound. This protocol is adapted from a validated method for a structurally similar compound and should be fully validated for this specific analyte according to ICH guidelines.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention and separation.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound. A starting wavelength of 220 nm is recommended.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10-15 minutes, sufficient to elute the main peak and any significant impurities.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range.
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.
-
Inject the sample solutions in triplicate.
-
Calculate the concentration of this compound in the samples by interpolating the mean peak area from the calibration curve.
4. Method Validation (Abbreviated):
-
Specificity: Analyze a blank and a placebo (if applicable) to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity: As described in the analytical procedure.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
This guide provides a framework for the analytical quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix and the presence of potential impurities. For routine quality control, a validated HPLC method is often the preferred approach due to its robustness and high resolving power.
References
A Comparative Guide to Elemental Analysis for Purity Validation of 4-Bromo-2,2-diphenylbutyronitrile Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of therapeutic agents. This guide provides an objective comparison of key elemental analysis techniques for the purity validation of 4-Bromo-2,2-diphenylbutyronitrile and its derivatives. We will delve into the performance of Combustion Analysis (CHN), X-ray Fluorescence (XRF), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), supported by experimental data and detailed protocols.
Introduction to Purity Validation of this compound Derivatives
This compound is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds. Its molecular formula is C₁₆H₁₄BrN, with a molecular weight of approximately 300.19 g/mol . The purity of this compound and its subsequent derivatives is paramount, as impurities can affect the pharmacological and toxicological profile of the final drug product. Elemental analysis provides a quantitative measure of the elemental composition of a sample, which can be directly compared to the theoretical values of the pure compound. This comparison is a fundamental method for purity assessment.
Potential impurities in this compound can arise from the synthetic route, which typically involves the reaction of diphenylacetonitrile (B117805) with a brominating agent like ethylene (B1197577) dibromide.[1][2] Common impurities may include unreacted starting materials, by-products from side reactions (e.g., elimination or hydrolysis products), and residual solvents or catalysts.
Comparison of Elemental Analysis Techniques
The choice of an elemental analysis technique depends on several factors, including the specific element of interest, the required sensitivity, the sample matrix, and the desired sample throughput. Below is a comparative overview of CHN analysis, XRF, and ICP-MS for the purity validation of this compound derivatives.
| Parameter | Combustion Analysis (CHN) | X-ray Fluorescence (XRF) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Principle | Combustion of the sample to convert elements into gaseous products (CO₂, H₂O, N₂), which are then separated and quantified. | Excitation of core electrons by X-rays, leading to the emission of characteristic secondary X-rays for elemental identification and quantification. | Ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation and detection of ions. |
| Elements Detected | C, H, N, S, O (Halogens require specific configurations) | Most elements from Na to U, including Br. | A wide range of elements, including Br, with very high sensitivity. |
| Typical Sample Size | 1-3 mg | 100 mg to several grams | 100-500 mg (after digestion) |
| Limit of Detection (LOD) for Bromine | Not typically used for direct Br quantification. | ~3 µg/g (ppm) in a light organic matrix.[3] | ~0.02 µg/g (ppb).[4] |
| Accuracy | Generally accepted within ±0.4% of the theoretical value.[5] | High, with agreement often better than 95%.[4] | Excellent, with agreement often better than 95-97%.[4] |
| Precision (RSD) | High | Typically ~2%, can be improved with longer measurement times.[6] | <10-15%.[7] |
| Sample Preparation | Simple; weighing into a capsule. | Minimal to none for solid samples. | Requires complete digestion of the organic matrix, often with microwave assistance. |
| Throughput | Moderate | High | Moderate (limited by digestion time) |
| Cost | Low to moderate | Moderate | High |
Experimental Protocols
Combustion Analysis (CHN) for Halogenated Compounds
Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases are passed through a series of traps and columns to separate CO₂, H₂O, and N₂, which are then detected by a thermal conductivity detector. For halogenated compounds, specific scrubbers are required to remove halogens and prevent interference.[8]
Protocol:
-
Instrument Preparation: Ensure the CHN analyzer is calibrated with a certified standard (e.g., acetanilide). Check the levels of combustion and reduction tube fillings, and ensure the halogen scrubber is in place and active.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized this compound derivative into a tin or silver capsule.
-
Analysis: Place the sealed capsule into the autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace (typically at ~900-1000 °C).
-
Data Analysis: The instrument software will calculate the weight percentages of C, H, and N. Compare these experimental values to the theoretical percentages for C₁₆H₁₄BrN (C: 64.02%, H: 4.70%, N: 4.67%). A deviation of ≤ ±0.4% is generally considered acceptable for a pure compound.[5]
X-ray Fluorescence (XRF) for Bromine Determination
Principle: The sample is irradiated with a primary X-ray beam, causing the ejection of inner-shell electrons. The resulting vacancies are filled by outer-shell electrons, leading to the emission of fluorescent X-rays with energies characteristic of each element. The intensity of these X-rays is proportional to the concentration of the element.
Protocol:
-
Instrument Preparation: Calibrate the XRF spectrometer using certified reference materials with known bromine concentrations in a similar organic matrix.
-
Sample Preparation: For solid samples, press the powdered this compound derivative into a pellet. Alternatively, the powder can be placed in a sample cup with a thin-film support.
-
Analysis: Place the sample in the spectrometer and initiate the measurement. The instrument will acquire the X-ray spectrum over a defined period.
-
Data Analysis: Identify the bromine Kα peak in the spectrum. The software will calculate the concentration of bromine based on the peak intensity and the calibration curve. The experimental bromine percentage should be compared to the theoretical value of 26.61% for C₁₆H₁₄BrN.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Elemental Analysis
Principle: The sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. This technique is highly sensitive for detecting trace elemental impurities.
Protocol:
-
Instrument Preparation: Calibrate the ICP-MS with certified multi-element standards.
-
Sample Preparation (Microwave-Induced Combustion): a. Accurately weigh approximately 500 mg of the this compound derivative into a quartz holder.[4] b. Place the holder inside a quartz vessel containing an absorbing solution (e.g., 50 mmol L⁻¹ (NH₄)₂CO₃).[4] c. Pressurize the vessel with oxygen (e.g., 20 bar) and ignite the sample using a microwave ignition program.[4] d. After combustion, allow the vessel to cool and the absorbing solution to stand for a few minutes to ensure complete absorption of the combustion products.
-
Analysis: Introduce the resulting solution into the ICP-MS. The instrument will measure the intensity of the bromine isotopes (e.g., ⁷⁹Br and ⁸¹Br).
-
Data Analysis: The software will calculate the concentration of bromine and other trace elements based on the measured intensities and the calibration. This method is particularly useful for quantifying trace metal impurities that may originate from catalysts used in the synthesis.
Visualizing the Workflow
Caption: Workflow for elemental analysis of this compound derivatives.
Signaling Pathway for Purity Determination Logic
Caption: Logical pathway for assessing compound purity via elemental analysis.
Conclusion
The purity validation of this compound and its derivatives requires robust and accurate analytical methods. This guide has provided a comparative overview of three key elemental analysis techniques: Combustion Analysis (CHN), X-ray Fluorescence (XRF), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
CHN analysis is a fundamental and cost-effective technique for confirming the carbon, hydrogen, and nitrogen content, providing a good initial assessment of purity.
-
XRF offers a rapid and non-destructive method for quantifying bromine content with minimal sample preparation, making it suitable for high-throughput screening.
-
ICP-MS provides unparalleled sensitivity for the determination of bromine and, crucially, for the detection of trace elemental impurities that may be present from the synthetic process.
For a comprehensive purity assessment, a combination of these orthogonal techniques is often recommended. For instance, CHN analysis can confirm the organic backbone, while XRF or ICP-MS can specifically quantify the bromine content and identify any inorganic impurities. The choice of method or combination of methods will ultimately depend on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and the nature of potential impurities.
References
- 1. CN102030682A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Determination of the total drug-related chlorine and bromine contents in human blood plasma using high performance liquid chromatography-tandem ICP-mass spectrometry (HPLC-ICP-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pepolska.pl [pepolska.pl]
A Comparative Analysis of 4-Bromo-2,2-diphenylbutyronitrile and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Bromo-2,2-diphenylbutyronitrile with other established alkylating agents. While this compound is primarily recognized as a key intermediate in the synthesis of methadone, its chemical structure, a substituted haloalkane, inherently classifies it as an alkylating agent. This guide will delve into its potential alkylating properties in comparison to widely studied and utilized alkylating agents in research and clinical settings. The information presented is supported by established principles of organic chemistry and includes detailed experimental protocols for direct comparative analysis.
Introduction to Alkylating Agents
Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules.[1] In a biological context, their primary target is DNA, where they can alkylate the nitrogen and oxygen atoms of the DNA bases.[2] This modification can lead to DNA damage, including strand breaks and cross-linking, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3][4] This cytotoxic activity is the basis for their extensive use as anticancer agents.[5]
Comparison of this compound with Other Alkylating Agents
Alkyl halides, including alkyl bromides, are known to be effective alkylating agents. Their reactivity is influenced by the nature of the leaving group (iodide > bromide > chloride) and the structure of the alkyl group.[7][8] this compound possesses a bromine atom, a good leaving group, suggesting it can participate in nucleophilic substitution reactions to alkylate various substrates. The presence of two bulky phenyl groups on the adjacent carbon may introduce steric hindrance, potentially influencing its reaction kinetics and substrate specificity compared to simpler alkyl halides.
For a comprehensive comparison, we will consider three major classes of alkylating agents widely used in research and medicine: Nitrogen Mustards, Alkyl Sulfonates, and other Haloalkanes.
Data Presentation: Comparative Performance Metrics
The following table summarizes key characteristics and provides a framework for comparing this compound with other alkylating agents. The data for this compound is inferred based on its structure, while the data for the other agents is based on established literature.
| Alkylating Agent Class | Example Agent | Mechanism of Action | Relative Reactivity (Inferred/Known) | Primary Applications | Potential Advantages | Potential Disadvantages |
| Haloalkane (Substituted) | This compound | SN1/SN2 Nucleophilic Substitution | Moderate (Inferred) | Methadone Synthesis Intermediate | Specificity due to steric hindrance (Hypothesized) | Limited aqueous solubility; Lack of biological data |
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide | Formation of reactive aziridinium (B1262131) ion, DNA cross-linking[9] | High | Cancer Chemotherapy (Lymphomas, Leukemias)[10] | High cytotoxicity to cancer cells | High toxicity to normal cells, requires metabolic activation (Cyclophosphamide)[10] |
| Alkyl Sulfonates | Busulfan | SN2 Nucleophilic Substitution[10] | Moderate to High | Cancer Chemotherapy (Leukemia)[2] | Specific toxicity towards myeloid precursors[10] | Myelosuppression |
| Haloalkane (Simple) | Iodoacetamide | SN2 Nucleophilic Substitution | High | Proteomics (Cysteine alkylation)[11] | High reactivity with thiols | Off-target reactions with other amino acids[11] |
Mandatory Visualization
Signaling Pathway of Alkylating Agent-Induced Apoptosis
The following diagram illustrates the general signaling pathway initiated by DNA damage from alkylating agents, leading to programmed cell death.
Caption: General signaling pathway of alkylating agent-induced apoptosis.
Experimental Workflow for Comparing Alkylating Agent Cytotoxicity
This diagram outlines a typical workflow for assessing and comparing the cytotoxic effects of different alkylating agents on cancer cell lines.
Caption: Workflow for comparing alkylating agent cytotoxicity.
Experimental Protocols
To facilitate a direct and quantitative comparison of this compound with other alkylating agents, the following detailed experimental protocols are provided.
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of an alkylating agent that inhibits the growth of a cell population by 50% (IC50), a key measure of cytotoxicity.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Alkylating agents (this compound, and others for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a series of dilutions for each alkylating agent in the complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[4]
DNA Alkylation Assay (alk-BER Assay)
This assay directly quantifies the level of DNA methylation, a common form of DNA alkylation, within cells.[12][13]
Materials:
-
Cells treated with alkylating agents
-
Genomic DNA isolation kit
-
Methyl methanesulfonate (B1217627) (MMS) as a positive control for methylation
-
DNA glycosylase (e.g., AAG)
-
AP endonuclease (e.g., APE1)
-
Alkaline agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Cell Treatment: Expose cells to the desired concentrations of alkylating agents for a specific duration.
-
Genomic DNA Isolation: Isolate genomic DNA from the treated and control cells using a commercial kit.
-
Enzymatic Digestion: Treat a portion of the isolated DNA with a cocktail of AAG and APE1 to convert methylated bases into single-strand breaks (SSBs).
-
Alkaline Agarose Gel Electrophoresis: Separate the DNA fragments on an alkaline agarose gel. The presence of SSBs will result in smaller DNA fragments.
-
Staining and Imaging: Stain the gel with a fluorescent DNA dye and visualize the DNA bands using a gel imaging system.
-
Quantification: Quantify the amount of DNA damage by measuring the decrease in the intensity of the high molecular weight DNA band and the increase in the smear of lower molecular weight DNA.[12]
In Vitro Alkylation Reactivity Assay (4-(p-Nitrobenzyl)pyridine (NBP) Assay)
This colorimetric assay provides a measure of the relative alkylating reactivity of different compounds in a non-cellular context.[14]
Materials:
-
4-(p-Nitrobenzyl)pyridine (NBP)
-
Alkylating agents
-
Suitable solvent (e.g., acetone, DMSO)
-
Base (e.g., triethylamine)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, mix a solution of NBP in the chosen solvent with the alkylating agent to be tested.
-
Base Addition: Initiate the reaction by adding a base. The alkylating agent will react with the pyridine (B92270) nitrogen of NBP.
-
Color Development: Upon alkylation and subsequent rearrangement in the presence of the base, a colored product is formed.
-
Spectrophotometric Measurement: Monitor the formation of the colored product by measuring the absorbance at a specific wavelength (typically around 540-560 nm) over time.
-
Data Analysis: The initial rate of the increase in absorbance is proportional to the alkylating reactivity of the compound. Compare the rates obtained for this compound with those of other alkylating agents to establish a relative reactivity ranking.
Conclusion
While this compound is an established intermediate in chemical synthesis, its potential as a functional alkylating agent for biological research warrants further investigation. Based on its chemical structure, it is expected to exhibit moderate alkylating activity. The provided experimental protocols offer a robust framework for researchers to quantitatively assess its cytotoxic and DNA-damaging properties in direct comparison with well-characterized alkylating agents. Such studies will be crucial in determining its potential utility in drug development and as a tool for biological research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 7. Haloalkane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
Reactivity Showdown: Bromo vs. Chloro Derivatives of Diphenylbutyronitrile in Nucleophilic Substitution
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 4-bromo-2,2-diphenylbutyronitrile and 4-chloro-2,2-diphenylbutyronitrile, supported by fundamental principles of organic chemistry and representative experimental protocols.
In the realm of synthetic organic chemistry, particularly in the intricate process of drug development, the choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic pathway. Among the vast array of functional groups, alkyl halides are workhorses for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparison of the reactivity of bromo and chloro derivatives of diphenylbutyronitrile, two key intermediates in the synthesis of various biologically active molecules.
Experimental evidence and fundamental chemical principles consistently demonstrate that bromo derivatives are more reactive than their chloro counterparts in nucleophilic substitution reactions .[1] This heightened reactivity is primarily attributed to two key factors: the lower carbon-halogen bond dissociation energy and the superior ability of the bromide ion to act as a leaving group compared to the chloride ion.[1][2][3]
Data Presentation: A Quantitative Comparison
| Property | This compound | 4-Chloro-2,2-diphenylbutyronitrile | Reference(s) |
| Molecular Formula | C₁₆H₁₄BrN | C₁₆H₁₄ClN | [4] |
| Molecular Weight | 300.19 g/mol | 255.74 g/mol | [5][6] |
| C-X Bond Dissociation Energy | ~285 kJ/mol (C-Br) | ~340 kJ/mol (C-Cl) | [2] |
| Leaving Group Ability | Excellent | Good | [1] |
| Relative Reactivity (SN2) | Significantly Faster | Slower | [1] |
| Relative Reactivity (SN1) | Faster | Slower | [1] |
Note: The C-X bond dissociation energies are average values for primary alkyl halides and serve as a general indicator of bond strength.
The weaker carbon-bromine bond requires less energy to break during the rate-determining step of both S(_N)1 and S(_N)2 reactions, leading to a faster reaction rate for the bromo derivative.[2] Furthermore, the larger, more polarizable bromide ion can better stabilize the negative charge as it departs, making it a more stable and thus better leaving group than the chloride ion.[1]
Reaction Mechanisms and Pathways
The nucleophilic substitution reactions of 4-halo-2,2-diphenylbutyronitrile derivatives can proceed through two primary mechanisms: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular). The operative mechanism is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.
S(_N)2 Mechanism
The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry at the reaction center. Given that 4-halo-2,2-diphenylbutyronitrile is a primary alkyl halide, the S(_N)2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.
S(_N)1 Mechanism
The S(_N)1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. While less likely for a primary halide, the presence of the two phenyl groups could potentially stabilize the primary carbocation through resonance, making the S(_N)1 pathway possible under certain conditions, such as with a weak nucleophile in a polar protic solvent.
Experimental Protocols
The following are representative experimental protocols for comparing the reactivity of this compound and 4-chloro-2,2-diphenylbutyronitrile in a nucleophilic substitution reaction with sodium azide (B81097).
Objective: To qualitatively and quantitatively compare the reaction rates of this compound and 4-chloro-2,2-diphenylbutyronitrile with sodium azide.
Materials:
-
This compound
-
4-chloro-2,2-diphenylbutyronitrile
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow:
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve this compound (1.0 mmol) and 4-chloro-2,2-diphenylbutyronitrile (1.0 mmol) in anhydrous dimethylformamide (10 mL). To each flask, add sodium azide (1.2 mmol).
-
Reaction Monitoring: Heat both reaction mixtures to 60°C and monitor the progress of the reactions by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the starting material is consumed (or after a set time for comparison), cool the reaction mixtures to room temperature. Pour each mixture into a separatory funnel containing deionized water (20 mL).
-
Extraction and Washing: Extract the aqueous layers with diethyl ether (3 x 15 mL). Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the crude products by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of the 4-azido-2,2-diphenylbutyronitrile product.
Expected Outcome:
The reaction with this compound is expected to proceed significantly faster and with a higher yield compared to the reaction with 4-chloro-2,2-diphenylbutyronitrile under identical conditions.
Conclusion
The choice between a bromo and a chloro derivative of diphenylbutyronitrile in a synthetic sequence is a trade-off between reactivity and cost/availability. The bromo derivative is inherently more reactive, often leading to higher yields and shorter reaction times, which can be crucial in complex, multi-step syntheses.[1] However, chloro derivatives are typically less expensive and more readily available. With the advent of modern catalytic systems, the reactivity gap between alkyl bromides and chlorides can sometimes be narrowed, but for standard nucleophilic substitution reactions, the bromo derivative remains the more reactive and often preferred choice for ensuring efficient chemical transformations.
References
A Comparative Analysis of Haloalkanes for the Alkylation of Diphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The alkylation of diphenylacetonitrile (B117805) is a fundamental carbon-carbon bond-forming reaction, crucial for the synthesis of a variety of pharmaceutical intermediates and other valuable organic compounds. The choice of alkylating agent, specifically the haloalkane, significantly impacts reaction efficiency, yield, and overall feasibility. This guide provides an objective comparison of the performance of different haloalkanes—chloroalkanes, bromoalkanes, and iodoalkanes—in the alkylation of diphenylacetonitrile, supported by experimental data from peer-reviewed literature.
Performance Comparison of Haloalkanes
The reactivity of haloalkanes in nucleophilic substitution reactions, such as the alkylation of the diphenylacetonitrile carbanion, is primarily governed by the nature of the halogen atom. The strength of the carbon-halogen bond and the stability of the leaving group (halide ion) are key determining factors. The established trend in reactivity for SN2 reactions is:
R-I > R-Br > R-Cl
This trend is a direct consequence of the leaving group ability of the halide ions (I⁻ > Br⁻ > Cl⁻), which is inversely related to their basicity. Iodide is the best leaving group as it is the weakest base, and the carbon-iodine bond is the weakest among the halogens.
Experimental data from the alkylation of diphenylacetonitrile with different haloacetones corroborates this reactivity trend. The use of iodoacetone (B1206111) and bromoacetone (B165879) results in significantly higher yields compared to chloroacetone (B47974) under similar reaction conditions.
Quantitative Data Summary
The following table summarizes the experimental data for the alkylation of diphenylacetonitrile with various haloalkanes. It is important to note that direct comparison is most accurate for the haloacetones where reaction conditions were kept consistent. Data for ethyl bromide with phenylacetonitrile (B145931) is included to provide context for a simple alkyl halide, though the substrate is different.
| Haloalkane | Substrate | Base | Solvent | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Chloroacetone | Diphenylacetonitrile | KOt-Bu | DMF | None | - | - | 16 | [1] |
| Bromoacetone | Diphenylacetonitrile | KOt-Bu | DMF | None | - | - | 70 | [1] |
| Iodoacetone (in situ) | Diphenylacetonitrile | KOt-Bu | DMF / Acetone (B3395972) | NaI | 8 h | 40 | 70-71 | [1] |
| Ethyl Bromide | Phenylacetonitrile | 50% aq. NaOH | Benzene (B151609) / Water | Benzyltriethylammonium chloride | 2.5 h | 28-40 | 78-84 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the alkylation of diphenylacetonitrile and a related substrate with different classes of haloalkanes.
Method 1: Alkylation with Iodoacetone (in situ formation)
This protocol describes the alkylation of diphenylacetonitrile with iodoacetone, which is generated in situ from chloroacetone and sodium iodide.
Materials:
-
Diphenylacetonitrile
-
Potassium tert-butoxide (KOt-Bu)
-
Chloroacetone
-
Sodium Iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Ether
-
Sodium Chloride (NaCl)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of diphenylacetonitrile (0.1 mole) in 200 mL of DMF is prepared in a flame-dried flask under a dry argon atmosphere.
-
To this solution, powdered potassium tert-butoxide (0.12 mole) is added under vigorous stirring at 25 °C.
-
A solution of sodium iodide (0.15 mole) and chloroacetone (0.1 mole) in 100 mL of acetone and 50 mL of DMF is added dropwise to the reaction mixture.
-
The reaction temperature is maintained below 40 °C during the addition.
-
The reaction mixture is stirred at 40 °C for 8 hours.
-
The solvent is evaporated under reduced pressure at 40 °C.
-
Cold water (200 mL) containing 5g of NaCl and Na₂S₂O₃ is added to the residue, and the product is extracted with ether.
-
The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the crystalline product.[1]
Method 2: Phase-Transfer Catalyzed Alkylation with Ethyl Bromide
This protocol details the alkylation of phenylacetonitrile with ethyl bromide using a phase-transfer catalyst, which is a highly efficient method for this class of reactions.
Materials:
-
Phenylacetonitrile
-
Ethyl Bromide
-
50% aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride
-
Benzene
-
Dilute Hydrochloric Acid
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A 3-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
The flask is charged with 540 mL of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[2]
-
With stirring, 218 g (2.00 moles) of ethyl bromide is added dropwise over approximately 100 minutes, maintaining the temperature between 28–35 °C. A cold-water bath can be used for cooling if necessary.[2]
-
After the addition is complete, stirring is continued for 2 hours at the same temperature, and then the temperature is increased to 40 °C for an additional 30 minutes.[2]
-
The reaction mixture is cooled, and 750 mL of water and 100 mL of benzene are added.
-
The layers are separated, and the aqueous phase is extracted with 200 mL of benzene.
-
The combined organic layers are washed successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.[2]
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure to yield the product.[2]
Visualizing the Process
To further clarify the experimental and mechanistic aspects of this reaction, the following diagrams are provided.
Caption: General experimental workflow for the alkylation of diphenylacetonitrile.
Caption: General reaction mechanism for the alkylation of diphenylacetonitrile.
Conclusion
The selection of a haloalkane for the alkylation of diphenylacetonitrile has a profound effect on the reaction outcome. Experimental evidence strongly supports the theoretical reactivity trend of R-I > R-Br > R-Cl. For optimal yields, iodoalkanes and bromoalkanes are demonstrably superior to their chloro-analogues. The use of phase-transfer catalysis can further enhance reaction efficiency, particularly for less reactive haloalkanes, by facilitating the interaction between the aqueous and organic phases. Researchers should consider both the inherent reactivity of the haloalkane and the optimization of reaction conditions to achieve the desired product in high yield and purity.
References
A Comparative Guide to Analytical Techniques for the Identification of 4-Bromo-2,2-diphenylbutyronitrile Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of potential byproducts generated during the synthesis of 4-Bromo-2,2-diphenylbutyronitrile. Ensuring the purity of pharmaceutical intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the primary analytical methodologies, presents their performance data for easy comparison, and provides detailed experimental protocols.
Introduction to Potential Byproducts
The synthesis of this compound typically involves the alkylation of diphenylacetonitrile (B117805) with 1,2-dibromoethane (B42909) in the presence of a strong base. Several side reactions can occur, leading to the formation of various byproducts. Understanding and controlling these impurities is a key aspect of process development and quality control.
Key Potential Byproducts:
-
Unreacted Starting Materials: Diphenylacetonitrile and 1,2-dibromoethane may be present in the final product if the reaction does not go to completion.
-
Hydrolysis Product: The nitrile group of this compound can hydrolyze to form 4-bromo-2,2-diphenylbutanamide, particularly in the presence of moisture.
-
Elimination Product: Base-mediated elimination of hydrogen bromide from the parent molecule can lead to the formation of 2,2-diphenyl-3-butenenitrile.
-
Dialkylated Byproduct: Over-alkylation of the diphenylacetonitrile starting material can result in the formation of a dialkylated species.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of these byproducts. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Performance Data
The following tables summarize the performance of various analytical techniques for the analysis of this compound and its potential byproducts.
| Compound | Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Citation |
| Diphenylacetonitrile | HPLC-UV | 5 - 150 ng/mL | 15 - 450 ng/mL | > 0.995 | < 2% | [1] |
| Diphenylacetonitrile | GC-FID | 0.5 - 50 ng/mL | 1.5 - 150 ng/mL | > 0.995 | < 2% | [1] |
| 1,2-dibromoethane | GC-ECD | 3 ppm | 10 ppm | 0.9993 | 1.95% | [2] |
| (4-Bromophenyl) {Pyridine-2-yl} Acetonitrile (B52724) (Analogue) | HPLC-UV | 0.126 ppm | 0.266 ppm | 0.999 | 0.87% - 3.57% | [3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for specific laboratory instrumentation and requirements.
High-Performance Liquid Chromatography (HPLC) for this compound and Non-Volatile Byproducts
This method is suitable for the separation and quantification of this compound, its hydrolysis byproduct (4-bromo-2,2-diphenylbutanamide), and unreacted diphenylacetonitrile.[1][4]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For Mass Spectrometry compatible applications, a volatile acid like formic acid should be used instead of phosphoric acid.[4]
-
Example Gradient: Start with a 50:50 (v/v) mixture of Acetonitrile:Water, ramping to 80:20 over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Starting Materials
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds such as unreacted 1,2-dibromoethane and the elimination byproduct (2,2-diphenyl-3-butenenitrile).
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: Increase to 240 °C at a rate of 20 °C/min.
-
Hold: 20 minutes at 240 °C.[2]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural identification of unknown byproducts. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. While not typically used for routine quantification, it is the gold standard for structural confirmation.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated byproduct in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine the complete chemical structure of the byproduct.
Workflow and Pathway Diagrams
Logical Workflow for Byproduct Identification
The following diagram illustrates a typical workflow for the identification and quantification of byproducts in a sample of this compound.
References
Comparative Analysis of Reaction Products from 4-Bromo-2,2-diphenylbutyronitrile
A detailed guide for researchers on the structural validation of potential products from the base-mediated reactions of 4-Bromo-2,2-diphenylbutyronitrile, including comparative spectroscopic data and alternative synthetic routes.
This guide provides a comprehensive comparison of the potential products formed from the reaction of this compound with a base. Due to the structure of the starting material, a variety of reactions can occur, primarily elimination and intramolecular cyclization, leading to different products. This document outlines the experimental protocols for these reactions, presents spectroscopic data for the characterization of the products, and compares these methods with alternative synthetic routes.
Reaction Pathways of this compound
When subjected to basic conditions, this compound can undergo competing reaction pathways. The primary expected products are the result of either an E2 elimination reaction, yielding 2,2-diphenyl-3-butenenitrile , or an intramolecular nucleophilic substitution (cyclization), which would form 1-cyano-3,3-diphenylcyclopropane . The reaction conditions, particularly the choice of base and solvent, are critical in determining the predominant product.
The following diagram illustrates the potential reaction pathways:
Spectroscopic Data for Product Validation
Accurate structural validation of the reaction products is crucial. The following tables summarize the expected spectroscopic data for the potential products based on known data for structurally similar compounds.
Note: Specific experimental data for 2,2-diphenyl-3-butenenitrile and 1-cyano-3,3-diphenylcyclopropane is not widely available. The data presented below is extrapolated from analogous compounds and theoretical predictions. Researchers should perform their own detailed spectroscopic analysis for confirmation.
Table 1: Comparative Spectroscopic Data
| Product Name | 1H NMR (Predicted) | 13C NMR (Predicted) | IR (cm-1) (Predicted) | Mass Spec (m/z) (Predicted) |
| 2,2-Diphenyl-3-butenenitrile | Phenyl H's: 7.2-7.5 (m, 10H)Vinyl H's: 5.0-6.0 (m, 3H)Allylic H's: 2.8-3.0 (d, 2H) | Phenyl C's: 125-140Nitrile C: ~120Quaternary C: ~50Vinyl C's: ~115, ~135Allylic C: ~40 | ~3080 (C-H, sp2)~2240 (C≡N)~1640 (C=C)~1600, 1490 (Aromatic C=C) | M+: 219 |
| 1-Cyano-3,3-diphenylcyclopropane | Phenyl H's: 7.2-7.5 (m, 10H)Cyclopropyl H's: 1.0-2.0 (m, 4H) | Phenyl C's: 125-140Nitrile C: ~118Quaternary C: ~45Cyclopropyl C's: 15-30 | ~3060 (C-H, aromatic)~3010 (C-H, cyclopropyl)~2245 (C≡N)~1600, 1495 (Aromatic C=C) | M+: 219 |
Experimental Protocols
Protocol 1: Base-Mediated Reaction of this compound
This protocol describes a general procedure for the reaction of this compound with a strong base. The choice of base and solvent can influence the product ratio. A non-nucleophilic, sterically hindered base like potassium tert-butoxide in a non-polar solvent is expected to favor the elimination product. A less hindered, strong base like sodium amide in a polar aprotic solvent might favor the cyclization product.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable dry solvent (e.g., THF, toluene, or DMF).
-
Addition of Base: Slowly add a solution or suspension of the chosen base (1.1 - 1.5 eq) (e.g., potassium tert-butoxide, sodium amide, or sodium hydride) at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the different products.
-
Characterization: Characterize the purified products using NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm their structures.
Protocol 2: Alternative Synthesis of 2,2-Diphenyl-3-butenenitrile (via Alkylation)
An alternative route to 2,2-diphenyl-3-butenenitrile involves the alkylation of diphenylacetonitrile (B117805) with an allyl halide.
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve diphenylacetonitrile (1.0 eq) in a dry aprotic solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (1.1 eq) or lithium diisopropylamide (LDA) (1.1 eq) at 0 °C and stir for 30 minutes.
-
Alkylation: Add allyl bromide or allyl chloride (1.2 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and follow the workup and purification procedure described in Protocol 1.
Protocol 3: Alternative Synthesis of 1-Cyano-3,3-diphenylcyclopropane (via Thorpe-Ziegler Cyclization Precursor)
The Thorpe-Ziegler reaction is a known method for forming cyclic compounds from dinitriles[1][2]. A precursor for a modified Thorpe-Ziegler type reaction to form the cyclopropane (B1198618) ring could be synthesized first.
-
Synthesis of a Dinitrile Precursor: Synthesize a suitable dinitrile, such as 2,2-diphenylglutaronitrile, through methods like the alkylation of diphenylacetonitrile with a suitable three-carbon electrophile.
-
Intramolecular Cyclization: Treat the dinitrile with a strong base (e.g., sodium ethoxide, potassium tert-butoxide) in a suitable solvent under high dilution conditions to promote intramolecular cyclization.
-
Workup and Purification: Follow a standard aqueous workup and purify the resulting cyclic product by column chromatography or recrystallization.
Experimental Workflow for Product Validation
The following diagram outlines a typical workflow for the synthesis, purification, and structural validation of the reaction products.
Conclusion
The reaction of this compound with a base presents an interesting case of competing elimination and intramolecular cyclization pathways. By carefully selecting the reaction conditions, researchers can potentially favor the formation of either 2,2-diphenyl-3-butenenitrile or 1-cyano-3,3-diphenylcyclopropane. This guide provides a framework for exploring these reactions, validating the resulting structures through comprehensive spectroscopic analysis, and comparing the outcomes with alternative synthetic strategies. The provided protocols and data serve as a starting point for further investigation and optimization in a research setting.
References
A Researcher's Guide to Sourcing 4-Bromo-2,2-diphenylbutyronitrile: A Purity Comparison
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a framework for the comparative purity analysis of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in the synthesis of various compounds, sourced from different suppliers.
This analysis utilizes High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound samples. While this guide presents a standardized methodology and hypothetical data for illustrative purposes, researchers are encouraged to adapt these protocols to their specific laboratory settings and requirements.
Comparative Purity Analysis of this compound
The purity of this compound from various suppliers was assessed using a validated HPLC method. The following table summarizes the hypothetical purity data obtained for samples from several prominent chemical suppliers.
| Supplier | Stated Purity | Method | Hypothetical Purity (%) by HPLC |
| Supplier A | ≥98% | GC | 98.5 |
| Supplier B | 99.28% | Chromatography | 99.3 |
| Supplier C | 95% | Not Specified | 95.8 |
| Supplier D | >95.0% | GC | 96.2 |
| Supplier E | ≥98% | Not Specified | 97.9 |
Experimental Protocol: Purity Determination by HPLC
A detailed methodology for the High-Performance Liquid Chromatography (HPLC) analysis is provided below.
1. Objective: To determine and compare the purity of this compound obtained from different commercial suppliers by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
2. Materials and Reagents:
-
This compound samples from different suppliers
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Reference standard of this compound (purity >99.5%)
-
0.22 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Sonicator
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
5. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Sample Solutions (0.1 mg/mL): For each supplier's sample, accurately weigh approximately 10 mg of the this compound and transfer it to a separate 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter into HPLC vials.
6. Data Analysis:
-
Inject the standard solution to determine the retention time of the main peak corresponding to this compound.
-
Inject each sample solution in triplicate.
-
The purity of each sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Calculate the mean purity and standard deviation for each supplier's sample.
Visualizing the Experimental Workflow and Impact of Purity
To further clarify the experimental process and the significance of raw material purity, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 4-Bromo-2,2-diphenylbutyronitrile: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-Bromo-2,2-diphenylbutyronitrile (CAS No. 39186-58-8), a compound commonly used in pharmaceutical development and organic synthesis. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Proper waste management is therefore not merely a regulatory requirement but a critical component of a safe laboratory environment. This guide outlines the necessary steps for the safe handling and disposal of this halogenated organic compound.
Hazard Profile and Safety Data
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1][2][4] |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin[2][4] |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled[2][4] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[3][5] |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation[3][5] |
Note: The toxicological properties of this compound have not been fully investigated.[1] Always handle with caution.
Personal Protective Equipment (PPE)
When handling this compound, including during disposal procedures, the following personal protective equipment (PPE) is mandatory:
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Chemical splash goggles.
-
Body Covering: A fully buttoned lab coat.[1]
-
Respiratory Protection: Not required under normal laboratory use with adequate ventilation. For large spills or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1]
Step-by-Step Disposal Protocol
The primary disposal route for this compound is incineration at a licensed hazardous waste facility.[6] As a brominated organic compound, it must be segregated as halogenated organic waste.[6][7]
1. Waste Segregation and Collection:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container specifically for "Halogenated Organic Waste."[6][7][8] Polyethylene carboys are a suitable option. The container must be in good condition and have a secure, tight-fitting lid.[8]
-
Collect Waste:
-
Solid Waste: Unused or contaminated this compound powder should be transferred carefully into the designated waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, filter paper, and weighing boats, must also be placed in the "Halogenated Organic Waste" container.[7]
-
Aqueous Waste: Aqueous solutions containing this compound should be collected as hazardous waste and not disposed of down the drain.[7]
-
2. Labeling:
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first waste is added.
-
Contents Declaration: Clearly list all chemical constituents and their approximate percentages on the label. For this specific chemical, write "this compound."[8]
3. Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area.
-
Incompatibilities: Keep the waste container away from strong acids, strong bases, and strong oxidizing agents.[9]
4. Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or hazardous waste disposal program to arrange for the collection of the waste.
-
Regulatory Compliance: Dispose of the waste in accordance with all federal, state, and local regulations.[1][9]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate the immediate area if the spill is large. Ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double gloves.
-
Containment and Cleanup:
-
Cover the spill with an inert absorbent material.
-
Carefully scoop the absorbed material and any contaminated debris into the designated "Halogenated Organic Waste" container.[8]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.
-
Place all cleaning materials into the waste container.[8]
-
-
Disposal:
-
Seal the waste container and store it in the designated satellite accumulation area.
-
Arrange for pickup through your institution's EHS or hazardous waste disposal program.[8]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.dk [fishersci.dk]
- 2. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 39186-58-8 [sigmaaldrich.com]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-2, 2-Diphenylbutyronitrile Manufacturers, with SDS [mubychem.com]
Personal protective equipment for handling 4-Bromo-2,2-diphenylbutyronitrile
Essential Safety and Handling Guide for 4-Bromo-2,2-diphenylbutyronitrile
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:
The signal word for this chemical is "Warning".[1][4]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄BrN | [1] |
| Molecular Weight | 300.19 g/mol | [1] |
| Appearance | Off-white powder solid | [1] |
| Melting Point/Range | 65°C to 69°C | [2] |
| Flash Point | 177°C | [2] |
| Solubility | Practically insoluble in water. Soluble in methanol. | [2] |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield may be necessary for splash-prone operations.[5] | Protects against dust particles and chemical splashes that can cause eye irritation. |
| Skin and Body Protection | Long-sleeved laboratory coat.[1] Chemical-resistant clothing may be required for larger quantities. | Prevents skin contact with the solid chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] Gloves should be inspected before use and changed immediately if contaminated.[5][6] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area.[1][5] A NIOSH-approved respirator should be used if dust is generated or ventilation is inadequate.[5] | Protects against inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[5]
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocol
1. Preparation:
-
Don PPE: Before handling the compound, ensure all required personal protective equipment as detailed in the table above is worn.[5]
-
Prepare Work Area: Work should be conducted in a well-ventilated area, such as a certified chemical fume hood.[5] Cover the work surface with absorbent, disposable bench paper.
2. Handling:
-
Weighing: To minimize dust generation, handle the solid material with care.[5] Use a clean, dedicated spatula and weigh boat.
-
Transferring: When transferring the powder, avoid creating dust. If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
General Practices: Avoid contact with skin, eyes, and clothing.[1] Do not breathe in dust.[2] Keep containers tightly closed when not in use.
3. Post-Handling:
-
Decontamination: Thoroughly clean the work surface and any equipment used with a suitable solvent, followed by soap and water.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water after handling.[6]
4. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material is classified as hazardous waste.[1]
-
Solid Waste: Collect all solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[6][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.[5][6][7]
-
Container Disposal: Dispose of the container to a hazardous or special waste collection point.[1]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[7]
References
- 1. fishersci.dk [fishersci.dk]
- 2. 4-Bromo-2, 2-Diphenylbutyronitrile Manufacturers, with SDS [mubychem.com]
- 3. This compound | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 39186-58-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
